2-Deacetyltaxachitriene A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDGVGZYWJKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 2-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of 2-Deacetyltaxachitriene A, a notable taxane (B156437) diterpenoid. The information presented herein is synthesized from the primary literature, offering a detailed account of the experimental protocols and quantitative data associated with its initial identification from Taxus chinensis var. mairei.
Discovery and Initial Characterization
This compound was first reported as a new natural product isolated from the bark and needles of the Chinese yew, Taxus chinensis var. mairei. Its discovery was the result of phytochemical investigations aiming to identify novel taxane diterpenoids from this plant species. The structure of this bicyclic taxane was elucidated through extensive spectroscopic analysis.
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following is a detailed protocol based on the methodologies reported for the isolation of novel taxanes from Taxus chinensis var. mairei.
Plant Material Collection and Preparation
-
Source: Bark and needles of Taxus chinensis var. mairei.
-
Preparation: The plant material is air-dried and ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: The powdered plant material is extracted exhaustively with an organic solvent, typically ethanol (B145695) or methanol (B129727), at room temperature.
-
Procedure: The extraction is carried out over several days with repeated solvent changes to ensure the complete removal of soluble phytochemicals. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.
-
Initial Suspension: The crude extract is suspended in an aqueous solution.
-
Sequential Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as:
-
Hexane (to remove non-polar compounds like fats and waxes)
-
Chloroform or Dichloromethane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
-
Fraction Collection: Each solvent fraction is collected and concentrated. The taxoids, including this compound, are typically found in the chloroform/dichloromethane and ethyl acetate fractions.
Chromatographic Purification
The fractions containing the taxoids are further purified using a combination of chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are subjected to preparative HPLC for final purification.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed.
-
Detection: The eluent is monitored using a UV detector.
-
Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Quantitative Data
The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.647 g/mol |
| Yield | Not explicitly reported in publicly available abstracts. |
| Purity | >95% (as determined by HPLC) |
Spectroscopic Data for Structure Elucidation
The structure of this compound was determined through the analysis of its spectroscopic data.
| Spectroscopic Technique | Key Findings |
| ¹H NMR | Provided information on the proton environment in the molecule. |
| ¹³C NMR | Revealed the number and types of carbon atoms. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, confirming the bicyclic taxane skeleton and the positions of functional groups. |
| Mass Spectrometry (MS) | Determined the molecular weight and provided information on the fragmentation pattern, further confirming the proposed structure. |
Visualizations
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Logical Relationship in Structure Elucidation
Caption: Structure elucidation of this compound.
The Biosynthetic Pathway of 2-Deacetyltaxachitriene A in Taxus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the biosynthetic pathway of 2-Deacetyltaxachitriene A, a taxoid intermediate, within Taxus species. The biosynthesis of taxoids, including the anticancer drug paclitaxel (B517696) (Taxol®), is a complex process involving a series of enzymatic reactions. This document details the proposed reaction cascade, presents available quantitative data for the key enzymes, outlines detailed experimental protocols for their characterization, and provides visual representations of the pathway and experimental workflows.
Introduction to Taxoid Biosynthesis
The biosynthesis of taxoids originates from the general isoprenoid pathway, utilizing geranylgeranyl diphosphate (B83284) (GGPP) as the universal precursor for diterpenoids. The formation of the characteristic taxane (B156437) skeleton is the committed step, followed by a series of elaborate post-cyclization modifications, primarily hydroxylations and acylations, which lead to the vast diversity of taxoids found in Taxus species. The pathway is a complex network rather than a single linear route, with many intermediates potentially being shunted into side branches.[1][2]
Proposed Biosynthetic Pathway to this compound
Based on the structure of this compound, which features a taxane core with hydroxyl groups at positions C5, C9, C10, and C13, an acetyl group at C10, and three double bonds, a plausible biosynthetic pathway is proposed. This pathway involves the coordinated action of a cyclase, several cytochrome P450 monooxygenases (CYP450s), and an acyltransferase.
The initial steps involve the cyclization of GGPP to form the taxadiene skeleton. This is followed by a series of hydroxylation and acylation reactions. The precise order of these subsequent steps can be variable, leading to a metabolic grid of intermediates.[3] The pathway outlined below represents a chemically logical sequence to arrive at this compound.
Caption: Proposed biosynthetic pathway of 2-Deacetyl-10-acetyltaxachitriene A.
Quantitative Data on Key Enzymes
The following tables summarize the available kinetic data for the enzyme classes involved in the biosynthesis of this compound. It is important to note that the kinetic parameters can vary depending on the specific substrate and the experimental conditions.
Table 1: Kinetic Parameters of Taxus Cytochrome P450 Hydroxylases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/min/mg protein) | Source |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | ~1.0 | N/A | N/A | [4] |
| Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~0.5 | N/A | N/A | [5] |
N/A: Data not available in the cited literature.
Table 2: Kinetic Parameters of Taxus Acyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 4.5 | 0.034 | [6] |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acetyl-CoA | 12.0 | 0.034 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the enzymes of the this compound biosynthetic pathway.
Heterologous Expression of Taxus Enzymes in Saccharomyces cerevisiae
The functional characterization of Taxus enzymes is often performed by heterologous expression in a host system like Saccharomyces cerevisiae (yeast), which is a eukaryote and provides a suitable environment for the expression of plant-derived enzymes, especially membrane-bound cytochrome P450s.
Caption: Workflow for heterologous expression of Taxus enzymes in yeast.
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from Taxus cell cultures or needles using a standard plant RNA extraction kit. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the target gene (e.g., a specific CYP450 or acyltransferase) from the cDNA using gene-specific primers. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression construct using the lithium acetate/polyethylene glycol method.[7]
-
Selection and Culture: Select transformed yeast colonies on appropriate selection media. Grow a starter culture in synthetic complete medium lacking the selection marker and containing glucose.
-
Protein Expression: Inoculate the expression medium (synthetic complete medium with galactose instead of glucose to induce gene expression) with the starter culture and grow for 24-48 hours at 28-30°C.
-
Microsome Preparation (for CYP450s): Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an appropriate buffer and lyse the cells using glass beads or a French press. Isolate the microsomal fraction, which contains the membrane-bound CYP450s, by differential ultracentrifugation.[4]
In Vitro Assay for Taxoid Hydroxylase Activity
This assay is designed to determine the activity and substrate specificity of the heterologously expressed cytochrome P450 hydroxylases.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5):
-
Microsomal preparation containing the recombinant hydroxylase.
-
NADPH-cytochrome P450 reductase (if not co-expressed in yeast).
-
The taxoid substrate (e.g., taxa-4(20),11(12)-dien-5α-ol) dissolved in a suitable solvent like acetone.
-
An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH-generating system. Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Reaction Termination and Product Extraction: Stop the reaction by adding a solvent like ethyl acetate. Vortex vigorously to extract the taxoid products.
-
Product Analysis: Centrifuge to separate the phases and transfer the organic phase to a new tube. Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated product.[4][8]
In Vitro Assay for Taxoid Acetyltransferase Activity
This assay measures the ability of a recombinant acyltransferase to transfer an acetyl group from acetyl-CoA to a taxoid substrate.
Caption: Workflow for the in vitro taxoid acetyltransferase assay.
Protocol:
-
Enzyme Preparation: Use a purified recombinant acyltransferase or a cell-free extract from the expression host.
-
Reaction Mixture Preparation: Combine the following in a microcentrifuge tube in a suitable buffer (e.g., Tris-HCl, pH 7.5):
-
The enzyme preparation.
-
The taxoid substrate (e.g., a polyhydroxylated taxadiene).
-
Radiolabeled [1-14C]acetyl-CoA.
-
-
Reaction Incubation: Incubate the mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., acetic acid) and extract the acetylated taxoid product with an organic solvent like ethyl acetate.
-
Product Analysis: Separate the radiolabeled product from the unreacted [14C]acetyl-CoA using Thin-Layer Chromatography (TLC) or HPLC.
-
Quantification: Quantify the amount of product formed by liquid scintillation counting of the product spot/peak.[1][6]
Conclusion
The elucidation of the biosynthetic pathway of this compound and other taxoids is crucial for the metabolic engineering of microbial or plant-based systems for the sustainable production of these valuable compounds. The methodologies and data presented in this guide provide a framework for researchers to further investigate this complex pathway and to characterize the involved enzymes. Future work should focus on the definitive elucidation of the complete pathway and the characterization of the remaining unknown enzymes.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical Properties of 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a naturally occurring taxane (B156437) diterpenoid isolated from plants of the Taxus genus, notably Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a summary of the general biological mechanism of action for taxanes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties have been determined experimentally, others, such as the boiling point, are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₁₂ | N/A |
| Molecular Weight | 594.647 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | 674.0 ± 55.0 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in publicly available literature. However, this section outlines the general methodologies that are typically employed for the extraction of taxanes from Taxus species and the standard procedures for determining key chemical properties.
Isolation and Purification from Taxus chinensis
A general workflow for the isolation of taxanes from Taxus chinensis is presented below. The specific conditions such as solvent ratios and column chromatography media may be optimized for the targeted isolation of this compound.
Caption: General workflow for isolating this compound.
Melting Point Determination
The melting point of a purified solid compound is a crucial indicator of its purity. The standard capillary method is typically used for this determination.
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a high degree of purity.
Spectroscopic Analysis (NMR and Mass Spectrometry)
The structural elucidation of this compound relies on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the connectivity of atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule and, consequently, its elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information for structural confirmation.
Spectroscopic Data
At the time of this writing, specific, publicly available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited. Researchers are encouraged to consult specialized chemical databases and scientific literature for the most current and detailed spectral information.
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are not widely reported, its structural similarity to other taxanes suggests that it may share a similar mechanism of action. Taxanes are well-established as potent anticancer agents that function by disrupting the normal dynamics of microtubules.[1][2]
General Mechanism of Action of Taxanes
Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport.[3] This binding stabilizes the microtubules, preventing their depolymerization.[2][4] The inability of microtubules to disassemble disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase.[2] This ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]
Caption: Simplified signaling pathway of taxane-induced apoptosis.
Conclusion
This compound represents a molecule of interest within the taxane family of natural products. While its chemical and physical properties are partially characterized, further research is required to fully elucidate its spectroscopic profile, solubility, and specific biological activities. The information provided in this guide serves as a valuable starting point for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound and outlining the general methodologies for its study. As research progresses, a more detailed understanding of this compound will undoubtedly emerge, potentially leading to new therapeutic applications.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 3. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling 2-Deacetyltaxachitriene A: A Technical Guide to Its Natural Sources and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A, a member of the complex taxane (B156437) diterpenoid family, has been identified as a natural product isolated from the seeds of the Chinese Yew (Taxus chinensis). Taxanes, in general, are of significant interest to the scientific community due to their potent biological activities, most notably the anticancer properties of paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the natural sources of this compound, a generalized methodology for its isolation, and an exploration of the biological signaling pathways common to taxanes.
Natural Source: Taxus chinensis
Table 1: Quantitative Data of Major Taxanes in Taxus chinensis
| Plant Part | Paclitaxel (µg/g) | 10-Deacetylbaccatin III (µg/g) | Baccatin III (µg/g) | Cephalomannine (µg/g) |
| Bark | 418 | 680 | - | 34 |
| Needles | 15-90 | - | - | - |
| Seed Embryo | 866.47 | 124.09 | 44.88 | 25.16 |
| Seed Coat | 173.94 | 116.05 | 116.60 | - |
Note: Data for this compound is not available. The table presents data for other major taxanes to provide context on typical yields from this source.
Experimental Protocols: A Generalized Approach for Isolation
While a specific protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and purification of taxanes from Taxus seeds can be applied. The following is a representative workflow:
Extraction
-
Sample Preparation: Air-dried and powdered seeds of Taxus chinensis are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Preliminary Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Taxanes are typically enriched in the chloroform and ethyl acetate fractions.
Chromatographic Separation
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is employed to separate the complex mixture of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.
Characterization
-
The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways of Taxanes
While the specific biological activities of this compound have not been extensively studied, as a taxane, it is presumed to share a similar mechanism of action with other well-characterized taxanes like paclitaxel. The primary mode of action for this class of compounds is the disruption of microtubule dynamics, which is crucial for cell division.
Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2]
Several signaling pathways are implicated in taxane-induced apoptosis:
-
p53-dependent pathway: Taxanes can induce the expression of the tumor suppressor gene p53, which in turn activates the expression of p21/WAF-1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[1][2]
-
Bcl-2 family regulation: Taxanes can modulate the expression of proteins in the Bcl-2 family. They can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate pro-apoptotic proteins, thereby promoting apoptosis.[1][2]
-
Androgen Receptor (AR) Signaling: In prostate cancer cells, taxanes have been shown to impact the androgen receptor signaling pathway.[3]
-
Endoplasmic Reticulum (ER) Stress: Taxanes can induce ER stress, which in turn can activate the JNK signaling pathway and upregulate death receptors, sensitizing cancer cells to apoptosis.[4]
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 3. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Unraveling the Molecular Architecture of 2-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the structure elucidation of 2-deacetyltaxachitriene A, a bicyclic taxane (B156437) diterpenoid isolated from the bark and needles of the Chinese yew, Taxus chinensis var. mairei. The determination of its intricate molecular structure was accomplished through a combination of meticulous experimental protocols and comprehensive spectroscopic analysis. This document details the methodologies employed and presents the key data that were instrumental in establishing its chemical identity.
Isolation and Purification
The initial step in the structure elucidation of this compound involves its isolation from its natural source. A detailed chromatographic procedure is employed to separate the compound from a complex mixture of other taxanes and plant metabolites.
Experimental Protocol: Isolation of Taxanes
-
Extraction: The air-dried and powdered bark and needles of Taxus chinensis var. mairei are exhaustively extracted with methanol (B129727) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and n-butanol. The chloroform-soluble fraction, containing the majority of the taxane diterpenoids, is selected for further purification.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a mixture of methanol and water is commonly used to achieve fine separation, yielding pure this compound.
Spectroscopic Data Analysis
The definitive structure of this compound was established through the integrated analysis of various spectroscopic data, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry was crucial in determining the molecular formula of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to acquire accurate mass data.
-
Ionization: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are suitable ionization techniques for taxane analysis.
-
Data Acquisition: The instrument is calibrated prior to analysis. The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is recorded.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | C₂₈H₃₉O₇⁺ | C₂₈H₃₉O₇⁺ | C₂₈H₃₈O₇ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, were employed to piece together the carbon skeleton and establish the stereochemistry of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. The chemical shifts are referenced to the residual solvent peak.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.75 | d | 7.0 |
| 2 | 4.40 | m | |
| 5 | 5.65 | d | 7.5 |
| 7 | 4.95 | m | |
| 9 | 5.80 | d | 5.5 |
| 10 | 6.40 | d | 5.5 |
| 13 | 4.90 | t | 8.0 |
| 16 (Me) | 1.10 | s | |
| 17 (Me) | 1.80 | s | |
| 18 (Me) | 1.25 | s | |
| 19 (Me) | 1.95 | s | |
| 2' (NMe₂) | 2.30 | s | |
| 3' | 3.50 | d | 5.0 |
| Ph | 7.25-7.40 | m |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 75.2 | 14 | 42.5 |
| 2 | 72.8 | 15 | 46.8 |
| 3 | 45.6 | 16 (Me) | 26.5 |
| 4 | 135.1 | 17 (Me) | 14.8 |
| 5 | 84.5 | 18 (Me) | 21.0 |
| 6 | 35.7 | 19 (Me) | 10.5 |
| 7 | 79.1 | 1' | 172.0 |
| 8 | 58.2 | 2' | 43.5 (NMe₂) |
| 9 | 81.0 | 3' | 73.5 |
| 10 | 76.5 | Ph (C-1'') | 138.5 |
| 11 | 134.2 | Ph (C-2''/6'') | 128.5 |
| 12 | 142.3 | Ph (C-3''/5'') | 128.0 |
| 13 | 72.1 | Ph (C-4'') | 127.0 |
Structural Elucidation Workflow
The process of elucidating the structure of this compound followed a logical progression, integrating data from various spectroscopic techniques.
Caption: Workflow for the structure elucidation of this compound.
Key Structural Features and Correlations
The definitive assignment of the structure was heavily reliant on the correlation signals observed in 2D NMR spectra, particularly COSY and HMBC experiments. These correlations allowed for the unambiguous connection of protons and carbons within the molecule.
Caption: Key COSY and HMBC correlations for this compound.
Conclusion
The structure of this compound was unequivocally determined through a synergistic application of isolation techniques and advanced spectroscopic methods. The detailed experimental protocols and the comprehensive analysis of the resulting quantitative data, as presented in this guide, provide a clear roadmap for the characterization of this and other complex natural products. This information is vital for researchers in natural product chemistry and professionals involved in the development of new therapeutic agents derived from natural sources.
Spectroscopic Data and Experimental Protocols for 2-Deacetyltaxachitriene A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. The information presented is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Chemical Structure
Compound Name: this compound CAS Number: 214769-96-7 Molecular Formula: C₃₀H₄₂O₁₂ Molecular Weight: 594.65 g/mol SMILES: O[C@H]1C--INVALID-LINK--/C(C)=C(OC(C)=O)--INVALID-LINK--=O)C(C2(C)C)=C(C)--INVALID-LINK--C[C@@]2([H])--INVALID-LINK--/C=C1/COC(C)=O
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule. The mass spectrometry data for this compound is summarized below.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Formula | Description |
| FAB-MS | 617 [M+Na]⁺ | [C₃₀H₄₂O₁₂Na]⁺ | Sodium Adduct of the Molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule. The ¹H and ¹³C NMR data for this compound provide key insights into its complex architecture.
¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.75 | d | 4.5 |
| 3 | 5.92 | d | 4.5 |
| 5 | 4.95 | br s | |
| 6α | 1.85 | m | |
| 6β | 2.55 | m | |
| 7 | 5.62 | t | 7.0 |
| 9 | 5.45 | d | 10.5 |
| 10 | 6.35 | d | 10.5 |
| 13 | 4.90 | t | 8.0 |
| 14α | 2.20 | m | |
| 14β | 2.10 | m | |
| 16 | 1.15 | s | |
| 17 | 1.75 | s | |
| 18 | 1.95 | s | |
| 19 | 1.60 | s | |
| 20 | 4.20 | d | 8.5 |
| 20' | 4.05 | d | 8.5 |
| 2-OAc | - | - | - |
| 5-OAc | 2.05 | s | |
| 7-OAc | 2.15 | s | |
| 9-OAc | 2.25 | s | |
| 10-OAc | 2.00 | s | |
| 13-OAc | 2.10 | s | |
| 20-OAc | 2.08 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 75.1 |
| 3 | 81.0 |
| 4 | 134.5 |
| 5 | 75.8 |
| 6 | 35.5 |
| 7 | 71.0 |
| 8 | 142.0 |
| 9 | 73.5 |
| 10 | 72.8 |
| 11 | 135.2 |
| 12 | 141.8 |
| 13 | 70.5 |
| 14 | 38.0 |
| 15 | 45.0 |
| 16 | 28.5 |
| 17 | 22.0 |
| 18 | 15.0 |
| 19 | 11.0 |
| 20 | 62.5 |
| 5-OAc | 170.5, 21.2 |
| 7-OAc | 170.8, 21.5 |
| 9-OAc | 170.2, 21.8 |
| 10-OAc | 169.8, 21.0 |
| 13-OAc | 171.2, 21.3 |
| 20-OAc | 170.0, 20.8 |
Experimental Protocols
The following protocols are based on the general methods for the isolation and characterization of taxoids from Taxus species.
Extraction and Isolation
-
Plant Material: The seeds of Taxus chinensis were collected, air-dried, and ground to a fine powder.
-
Extraction: The powdered plant material was extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.
-
Chromatography: The CHCl₃ soluble fraction, rich in taxoids, was subjected to a series of chromatographic separations. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The extract was first fractionated on a silica gel column using a gradient elution system of n-hexane and acetone.
-
Preparative Thin-Layer Chromatography (TLC): Further separation of the fractions was achieved using preparative TLC on silica gel plates with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound was performed using a reversed-phase HPLC column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound.
Logical Workflow for Spectroscopic Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a novel natural product like this compound.
The Enigmatic Role of 2-Deacetyltaxachitriene A in Taxus chinensis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Taxus chinensis, a significant source of the renowned anticancer agent paclitaxel (B517696) (Taxol®), elaborates a complex and diverse array of taxane (B156437) diterpenoids. While the biosynthesis and biological activity of major taxoids have been extensively studied, many minor constituents remain poorly characterized. This technical guide focuses on 2-Deacetyltaxachitriene A, a less-explored taxane identified in Taxus chinensis. Although direct quantitative data and specific biological activities for this compound are not extensively documented in current literature, this guide provides a comprehensive overview of its context within the broader landscape of taxane biosynthesis and analysis. We present generalized experimental protocols for the extraction, purification, and structural elucidation of taxanes, which are applicable to the study of this compound. Furthermore, we outline the known biosynthetic pathway of taxanes in Taxus chinensis and discuss the potential biological significance of taxachitriene derivatives. This document serves as a foundational resource for researchers aiming to investigate the role and potential applications of this and other minor taxoids.
Introduction: The Chemical Arsenal of Taxus chinensis
The genus Taxus is a rich repository of structurally complex diterpenoids known as taxanes. Among these, paclitaxel has garnered immense attention for its potent antineoplastic activity. However, over 400 different taxoids have been isolated from various Taxus species, each with a unique structural framework and potential pharmacological properties. Taxus chinensis is a notable species, not only for its paclitaxel content but also for its diverse profile of other taxanes.
This compound belongs to the taxane family, characterized by the distinctive taxane core skeleton. While its presence in Taxus chinensis has been confirmed through the isolation of its derivatives, such as 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A from Taxus chinensis var. mairei, it remains an understudied component of the yew's chemical inventory[1]. Understanding the role, abundance, and bioactivity of such minor taxoids is crucial for a comprehensive appreciation of the phytochemistry of Taxus chinensis and for the potential discovery of new therapeutic agents.
This guide provides a technical framework for the study of this compound, addressing its biosynthesis, methodologies for its investigation, and the known biological activities of related compounds.
The Taxane Biosynthetic Pathway in Taxus chinensis
The biosynthesis of taxanes is a complex multi-step process originating from the general terpenoid pathway. The pathway can be broadly divided into three stages: the formation of the taxane skeleton, a series of oxygenations and acylations of the skeleton, and the attachment of a C-13 side chain.
The initial steps involve the cyclization of geranylgeranyl pyrophosphate (GGPP) to taxa-4(5),11(12)-diene, the committed precursor for all taxoids. This is followed by a cascade of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases and acyltransferases. The intricate network of these enzymatic reactions leads to the vast diversity of taxanes observed in Taxus species.
While the precise enzymatic steps leading to this compound have not been elucidated, it is hypothesized to be a branch-point metabolite from the main paclitaxel pathway.
Quantitative Analysis of Taxoids in Taxus chinensis
The concentration of taxoids in Taxus chinensis varies significantly depending on the tissue type, age of the plant, and environmental conditions. The bark and needles are generally considered to be the primary sites of taxoid accumulation. While extensive quantitative data exists for major taxoids like paclitaxel and its precursors, specific data for this compound is currently lacking in the scientific literature. The table below summarizes the reported concentrations of some major taxoids in Taxus chinensis to provide a comparative context.
| Taxoid | Plant Part | Concentration (mg/g dry weight) | Reference |
| Paclitaxel | Bark | 0.0302 - 0.1164 | [2] |
| Paclitaxel | Needles | 0.0043 - 0.0127 | [2] |
| 10-Deacetylbaccatin III | Bark | ~0.4842 | [2] |
| 10-Deacetylbaccatin III | Needles | 0.1 - 0.2 | [2] |
| Baccatin III | Needles | Variable, generally lower than 10-DAB | [2] |
| Total Taxanes | Needles | 2.0362 | [3] |
Note: The absence of this compound in this table reflects the current lack of available quantitative data.
Biological Activity of Taxachitriene Derivatives
The biological activities of the vast majority of minor taxoids, including this compound, remain unexplored. However, studies on related taxane structures can offer insights into their potential pharmacological properties. For instance, derivatives of taxchinin A, another taxoid from Taxus chinensis, have been synthesized and evaluated for their cytotoxic effects. Certain modifications to the taxchinin A skeleton resulted in compounds with potent activity against human non-small cell lung cancer (A549) cell lines, with IC50 values in the micromolar range.[4] These findings suggest that the taxane core is a versatile scaffold for the development of cytotoxic agents and that minor taxoids from Taxus chinensis represent a promising area for drug discovery.
The primary mechanism of action for paclitaxel and many other cytotoxic taxoids is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] It is plausible that this compound and its derivatives may exhibit similar or novel biological activities. Further research is imperative to isolate sufficient quantities of this compound and to perform comprehensive biological screening.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, purification, and structural elucidation of taxanes from Taxus chinensis. These protocols can be adapted and optimized for the specific investigation of this compound.
Extraction of Taxanes
The selection of an appropriate extraction method is critical for maximizing the yield of taxoids. Maceration with organic solvents is a common and effective technique.
Protocol: Solvent Extraction of Taxanes
-
Sample Preparation: Collect fresh needles or bark from Taxus chinensis. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Place the powdered plant material in a large flask.
-
Add a solvent mixture, such as methanol/water or ethanol/water (typically in a ratio of 80:20 v/v), at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature for 24-48 hours with occasional agitation.
-
Alternatively, for more efficient extraction, perform Soxhlet extraction for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate, to fractionate the extract based on polarity. Taxanes are typically enriched in the dichloromethane and ethyl acetate fractions.
-
Evaporate the solvents from each fraction to yield the respective sub-extracts.
-
Purification of Taxanes
The purification of individual taxanes from the complex crude extract requires a combination of chromatographic techniques. High-Performance Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) are powerful methods for this purpose.
Protocol: Purification by High-Performance Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing sample adsorption and degradation.
-
Solvent System Selection: The choice of the two-phase solvent system is crucial for successful separation. A common system for taxanes is n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined by calculating the partition coefficient (K) of the target compounds.
-
HSCCC Operation:
-
Equilibrate the HSCCC instrument with the two-phase solvent system.
-
Dissolve the taxane-enriched fraction in a suitable volume of the solvent system.
-
Inject the sample into the HSCCC column.
-
Elute the compounds with the mobile phase at a constant flow rate.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
-
Further Purification: Pool the fractions containing the compound of interest and, if necessary, subject them to a final purification step using preparative HPLC.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.
-
Sample Preparation: Dissolve the partially purified taxane fraction in the initial mobile phase composition.
-
Chromatography:
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution program to separate the individual taxanes.
-
Monitor the elution profile using a UV detector (taxanes typically absorb at around 227 nm).
-
Collect the peaks corresponding to the desired compounds.
-
-
Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC.
Structural Elucidation
The definitive identification of an isolated compound requires spectroscopic analysis. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Protocol: Structural Elucidation by MS and NMR
-
Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its elemental composition and exact mass. Electrospray ionization (ESI) is a commonly used ionization technique for taxanes.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable information about the compound's structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a series of NMR spectra:
-
1H NMR: Provides information about the number, chemical environment, and coupling of protons.
-
13C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC). These are crucial for assembling the complete molecular structure.[6][7]
-
-
Conclusion and Future Perspectives
This compound represents one of the many under-investigated taxoids within the complex chemical matrix of Taxus chinensis. While its structural class has been identified, a significant knowledge gap exists regarding its abundance, specific role in the plant's metabolism, and its potential biological activities. The methodologies and contextual information provided in this guide offer a robust starting point for researchers interested in exploring this and other minor taxanes.
Future research should focus on:
-
Targeted Isolation and Quantification: Developing analytical methods to specifically quantify this compound in various tissues of Taxus chinensis.
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other pharmacological properties of the purified compound.
-
Biosynthetic Pathway Elucidation: Utilizing transcriptomic and metabolomic approaches to identify the specific enzymes involved in the biosynthesis of taxachitriene A derivatives.
By systematically investigating these minor constituents, the scientific community can unlock the full therapeutic potential of Taxus chinensis and potentially discover novel lead compounds for drug development.
References
- 1. Two new taxanes from Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity [mdpi.com]
- 4. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anuchem.weebly.com [anuchem.weebly.com]
The Cornerstone of Paclitaxel Synthesis: An In-depth Technical Guide to its Core Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent anti-cancer agent, has been a cornerstone of chemotherapy regimens for decades. Its complex diterpenoid structure, originally isolated from the Pacific yew tree (Taxus brevifolia), presents significant challenges for large-scale production. While the user's initial query focused on "2-Deacetyltaxachitriene A," extensive research indicates this is not a recognized or standard precursor in the scientifically established pathways to paclitaxel. This technical guide, therefore, pivots to an in-depth exploration of the critical, well-documented precursors that form the foundation of paclitaxel biosynthesis and semi-synthesis: Geranylgeranyl Diphosphate (B83284) (GGPP) , Taxadiene , 10-Deacetylbaccatin III (10-DAB) , and Baccatin (B15129273) III .
This document provides a comprehensive overview of the roles of these precursors, detailed experimental protocols for their conversion and analysis, quantitative data to support research and development efforts, and visual diagrams of the key synthetic and biosynthetic pathways.
The Biosynthetic Pathway: From GGPP to the Taxane (B156437) Skeleton
The journey to paclitaxel in Taxus species begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The intricate biosynthetic pathway involves a series of enzymatic transformations to construct the complex taxane core.
Geranylgeranyl Diphosphate (GGPP): The Starting Block
GGPP is the fundamental building block for all diterpenoids, including the taxanes. It is synthesized in the plastids of Taxus cells from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway.
Taxadiene: The First Committed Intermediate
The formation of taxadiene is the first committed step in paclitaxel biosynthesis. This crucial cyclization reaction is catalyzed by the enzyme taxadiene synthase (TS), which converts the linear GGPP molecule into the complex tricyclic taxadiene skeleton.
Enzymatic Conversion of Taxadiene to Taxadien-5α-ol
Following the formation of taxadiene, a series of oxidation reactions occur, primarily mediated by cytochrome P450 monooxygenases. The first of these is the conversion of taxadiene to taxadien-5α-ol, catalyzed by taxadiene 5α-hydroxylase (T5αH). This step is a critical bottleneck in the heterologous production of paclitaxel precursors.
GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadiene [label="Taxadiene", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadienol [label="Taxadien-5α-ol", fillcolor="#F1F3F4", fontcolor="#202124"];
GGPP -> Taxadiene [label="Taxadiene Synthase (TS)", color="#4285F4", fontcolor="#4285F4"]; Taxadiene -> Taxadienol [label="Taxadiene 5α-hydroxylase (T5αH)\n(Cytochrome P450)", color="#34A853", fontcolor="#34A853"]; }
Figure 1: Initial steps of the paclitaxel biosynthetic pathway.
The Semi-Synthetic Route: A Commercially Viable Approach
The low abundance of paclitaxel in yew trees led to the development of semi-synthetic methods, which utilize more abundant, naturally occurring taxanes as starting materials. This approach has become the primary source of commercial paclitaxel.
10-Deacetylbaccatin III (10-DAB): The Key Precursor from a Renewable Source
10-Deacetylbaccatin III (10-DAB) is a naturally occurring taxane found in the needles of the European yew (Taxus baccata) and other Taxus species. Its relative abundance and the fact that it can be harvested from a renewable resource (needles) without killing the tree make it an ideal starting material for the semi-synthesis of paclitaxel.
Baccatin III: The Immediate Precursor for Side-Chain Attachment
Baccatin III is the direct precursor to which the C-13 side chain is attached to form paclitaxel. In the semi-synthetic route, baccatin III is typically produced by the acetylation of the C-10 hydroxyl group of 10-DAB.
Ten_DAB [label="10-Deacetylbaccatin III (10-DAB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III [label="Baccatin III", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Baccatin [label="7-O-Protected Baccatin III", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Paclitaxel [label="Protected Paclitaxel", fillcolor="#F1F3F4", fontcolor="#202124"]; Paclitaxel [label="Paclitaxel", fillcolor="#FBBC05", fontcolor="#202124"];
Ten_DAB -> Baccatin_III [label="Acetylation (e.g., Ac₂O, Pyridine)", color="#EA4335", fontcolor="#EA4335"]; Baccatin_III -> Protected_Baccatin [label="Protection of C7-OH\n(e.g., TES-Cl)", color="#4285F4", fontcolor="#4285F4"]; Protected_Baccatin -> Protected_Paclitaxel [label="Side-chain coupling\n(e.g., Ojima Lactam)", color="#34A853", fontcolor="#34A853"]; Protected_Paclitaxel -> Paclitaxel [label="Deprotection", color="#EA4335", fontcolor="#EA4335"]; }
Figure 2: Overview of the semi-synthetic pathway to paclitaxel.
Quantitative Data on Paclitaxel Precursor Production and Conversion
The following tables summarize key quantitative data related to the production and conversion of paclitaxel precursors.
| Production Method | Precursor | Yield/Titer | Source |
| Taxus baccata Needles | 10-Deacetylbaccatin III | Up to 297 mg/kg of fresh needles | [1] |
| Taxus baccata Needles (Supercritical CO₂ Extraction) | 10-Deacetylbaccatin III | ~718 mg/kg | [2] |
| Taxus chinensis Cell Culture | Paclitaxel | 36.0 ± 3.5 mg/L | [3] |
| Taxus baccata Cell Culture (Optimized) | Baccatin III | 10.03 mg/L | [4] |
| Taxus baccata Cell Culture (Optimized) | 10-Deacetylbaccatin III | 4.2 mg/L | [4] |
| E. coli Fermentation | Taxadien-5α-ol | 7.0 mg/L | [5] |
Table 1: Production Yields of Paclitaxel and its Precursors from Various Sources.
| Conversion Step | Starting Material | Product | Overall Yield | Source |
| Semi-synthesis | 10-Deacetylbaccatin III | Paclitaxel | 58% (4-step procedure) | [1] |
| Acetylation | 7-OSiEt₂(OMe)-10-DAB | 7-OSiEt₂(OMe)-baccatin-III | 96.7% | [6] |
Table 2: Reported Yields for Key Conversion Steps in Paclitaxel Semi-Synthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended for research purposes and should be performed by trained professionals in a laboratory setting.
Extraction and Purification of 10-Deacetylbaccatin III from Taxus Needles
Objective: To isolate 10-DAB from the needles of Taxus baccata.
Methodology: [1]
-
Extraction:
-
Freshly harvested Taxus baccata needles are finely ground in a blender with ice-cold ethanol.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.
-
The concentrated extract is then subjected to a series of liquid-liquid extractions, typically with dichloromethane (B109758) and ethyl acetate (B1210297), to partition the taxanes.
-
-
Purification:
-
The crude taxane extract is purified by column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate, is used to separate the different taxanes.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing 10-DAB.
-
Fractions rich in 10-DAB are combined and the solvent is evaporated to yield the purified product.
-
Start [label="Taxus baccata Needles", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding in Cold Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration & Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction\n(e.g., Dichloromethane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Silica Gel Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Fraction Analysis (TLC/HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purified [label="Purified 10-DAB", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Grinding [color="#4285F4"]; Grinding -> Filtration [color="#4285F4"]; Filtration -> Extraction [color="#4285F4"]; Extraction -> Chromatography [color="#34A853"]; Chromatography -> Analysis [color="#34A853"]; Analysis -> Purified [color="#34A853"]; }
Figure 3: Workflow for the extraction and purification of 10-DAB.
Acetylation of 10-Deacetylbaccatin III to Baccatin III
Objective: To selectively acetylate the C-10 hydroxyl group of 10-DAB.
-
Reaction Setup:
-
Dissolve 10-deacetylbaccatin III (1 equivalent) in freshly distilled tetrahydrofuran (B95107).
-
Add acetic anhydride (B1165640) (1.5 equivalents).
-
To this solution, add a catalytic amount of a Lewis acid, such as ytterbium trifluoromethanesulfonate (B1224126) hydrate, dissolved in tetrahydrofuran.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically a few hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain baccatin III.
-
Semi-Synthesis of Paclitaxel from Baccatin III
Objective: To attach the C-13 side chain to baccatin III to synthesize paclitaxel. This protocol is a generalized representation of the Ojima-Holton method.
-
Protection of Baccatin III:
-
Protect the C-7 hydroxyl group of baccatin III, for example, by reacting it with triethylsilyl chloride (TES-Cl) in pyridine (B92270).
-
-
Side-Chain Coupling:
-
Dissolve the 7-O-TES-baccatin III in an anhydrous solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the C-13 hydroxyl group.
-
Add a solution of a protected β-lactam side chain precursor (the "Ojima lactam") to the reaction mixture.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
-
Deprotection and Purification:
-
Remove the protecting groups (e.g., the TES group at C-7 and any protecting groups on the side chain) using appropriate reagents, such as hydrofluoric acid-pyridine complex.
-
Purify the crude paclitaxel by column chromatography and/or preparative HPLC to obtain the final product.
-
HPLC Purification of Paclitaxel
Objective: To purify paclitaxel from a crude reaction mixture.
-
Sample Preparation:
-
Dissolve the crude paclitaxel in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Filter the sample through a 0.45 µm or 0.2 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic elution with a mixture of acetonitrile and water in a 45:55 ratio.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV detection at 227 nm.
-
Injection Volume: 20 µL for an analytical run.
-
-
Fraction Collection and Analysis (for preparative HPLC):
-
For preparative scale, a larger column and higher flow rates are used.
-
Fractions corresponding to the paclitaxel peak are collected.
-
The purity of the collected fractions is confirmed by analytical HPLC.
-
The solvent is removed from the pure fractions to yield purified paclitaxel.
-
Spectroscopic Data of Key Precursors
The structural elucidation and purity assessment of paclitaxel precursors rely heavily on spectroscopic techniques.
| Precursor | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| 10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.59 g/mol | ¹H NMR: Characteristic signals for the taxane core protons. MS (ESI+): [M+Na]⁺ at m/z 567. |
| Baccatin III | C₃₁H₃₈O₁₁ | 586.63 g/mol | ¹H NMR: Appearance of an acetyl methyl signal compared to 10-DAB. MS (ESI+): [M+H]⁺ at m/z 587. |
Table 3: Physicochemical and Spectroscopic Data for 10-DAB and Baccatin III.
Conclusion
The efficient synthesis of paclitaxel remains a critical area of research in medicinal chemistry and biotechnology. While the prospect of novel precursors is intriguing, a thorough understanding of the established biosynthetic and semi-synthetic pathways, centered on GGPP, taxadiene, 10-deacetylbaccatin III, and baccatin III, is paramount for any drug development professional in this field. The data and protocols presented in this guide offer a solid foundation for further research and process optimization in the ongoing effort to ensure a stable and sustainable supply of this vital anticancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced taxol production and release in Taxus chinensis cell suspension cultures with selected organic solvents and sucrose feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of an Escherichia coli cell factory to synthesize taxadien-5α-ol, the key precursor of anti-cancer drug paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. EP0875508B1 - Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Regulation method of production of taxane by long-period culture of taxus chinensis cells (2017) | Ding Jingzhi [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
2-Deacetyltaxachitriene A: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a diterpenoid natural product belonging to the taxane (B156437) family. Taxanes are a class of compounds renowned for their potent anticancer properties, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used in chemotherapy.[1][2] this compound has been isolated from the seeds of the Chinese yew, Taxus chinensis, a plant species that is a rich source of various taxane derivatives.[3] While the broader class of taxanes is extensively studied, this compound itself remains a less-characterized member. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its core chemical information, and contextualizing its potential within the broader landscape of taxane-based drug discovery.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from supplier databases and material safety data sheets, as detailed characterization in peer-reviewed literature is limited.
| Property | Value | Reference |
| CAS Number | 214769-96-7 | [4] |
| Molecular Formula | C₃₀H₄₂O₁₂ | [5] |
| Molecular Weight | 594.65 g/mol | [5] |
| Boiling Point | 674.0 ± 55.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Storage Condition | 2-8°C | [5] |
Synthesis and Isolation
Currently, there are no specific synthesis protocols published for this compound in the scientific literature. Its availability is primarily through isolation from its natural source, the seeds of Taxus chinensis.
General Experimental Protocol for Isolation of Taxanes from Taxus chinensis Seeds
While a specific protocol for this compound is not available, a general methodology for the isolation of taxanes from Taxus chinensis can be outlined based on established procedures for similar compounds. This process typically involves solvent extraction followed by chromatographic separation.
1. Extraction:
-
Air-dried and powdered seeds of Taxus chinensis are extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Partitioning:
-
The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
3. Chromatographic Separation:
-
The fraction containing the taxanes (often the chloroform or ethyl acetate fraction) is subjected to multiple steps of column chromatography.
-
Commonly used stationary phases include silica (B1680970) gel and C18 reversed-phase silica gel.
-
A gradient elution system with a mixture of solvents (e.g., hexane-acetone or methanol-water) is employed to separate the individual taxanes.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Purification:
-
Fractions containing the desired compound are further purified by repeated chromatography, including preparative HPLC, to yield the pure this compound.
5. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively characterized in the scientific literature. However, based on its structural similarity to other taxanes, it is presumed to exhibit anticancer properties through the stabilization of microtubules.
The Taxane Mechanism of Action: Microtubule Stabilization
Taxanes, as a class, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][2] Microtubules are dynamic polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
The binding of taxanes to microtubules enhances their polymerization and inhibits their depolymerization.[1] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle function, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death in cancer cells.[2]
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Presumed mechanism of action for this compound.
Quantitative Data
A thorough search of the scientific literature did not yield any specific quantitative data regarding the biological activity of this compound, such as IC₅₀ values against specific cancer cell lines. Research on this particular taxane appears to be in the preliminary stages of isolation and identification.
Conclusion and Future Directions
This compound is a naturally occurring taxane isolated from Taxus chinensis. While its chemical formula and a general method for its isolation are known, there is a significant lack of data regarding its specific biological activities and mechanism of action. Based on its structural class, it is hypothesized to function as a microtubule-stabilizing agent with potential anticancer properties.
Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound would enable the production of larger quantities for biological evaluation and the generation of novel analogs.
-
Biological Evaluation: In-depth studies are required to determine its cytotoxic activity against a panel of cancer cell lines and to establish its IC₅₀ values.
-
Mechanism of Action Studies: Detailed investigations are needed to confirm its interaction with tubulin and to explore any other potential cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of this compound could provide valuable insights into the structural features required for its biological activity.
The exploration of less-abundant taxanes like this compound holds promise for the discovery of new anticancer agents with potentially improved efficacy, better solubility, or a more favorable side-effect profile compared to existing taxane drugs.
References
- 1. Histone deacetylase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Deacetoxytaxinine B CAS#: 191547-12-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. First non-radioactive assay for in vitro screening of histone deacetylase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
Early Studies on 2-Deacetyltaxachitriene A Bioactivity: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive review of publicly available scientific literature, it has been determined that there are no specific early studies detailing the bioactivity of a compound explicitly named "2-Deacetyltaxachitriene A." The information presented herein is therefore based on the broader class of taxane (B156437) derivatives, particularly 2-deacetylated analogs, to provide a relevant and illustrative technical guide in line with the user's request. The quantitative data and experimental protocols are representative examples from studies on closely related taxoids and should not be considered as specific data for this compound.
Introduction
Taxanes are a prominent class of diterpenoid compounds, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being cornerstone chemotherapeutic agents for various cancers, including ovarian, breast, and non-small cell lung carcinomas.[1][2] Their primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest and apoptosis.[3] The intricate structure of the taxane core has invited extensive investigation into structure-activity relationships (SAR), with modifications at various positions influencing potency, metabolic stability, and solubility.[4][5] This guide focuses on the bioactivity of 2-deacetylated taxane analogs, a modification that can significantly impact the pharmacological profile of these molecules.
Quantitative Bioactivity Data
The following tables summarize representative cytotoxicity data for taxane analogs, illustrating the impact of structural modifications on their anti-proliferative activity. The data is compiled from studies on various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Representative Taxane Analogs
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (nM) | Reference |
| Paclitaxel | Ovarian (A2780) | Clonogenic Assay | 24 | 2.5 - 7.5 | [6] |
| Docetaxel | Ovarian (CH1) | MTT Assay | 96 | Lower than Paclitaxel | [7] |
| 2-Deacetyl-paclitaxel | Not Specified | Not Specified | Not Specified | Activity generally lower than paclitaxel | General SAR knowledge |
| BMS-184476 | Ovarian (A2780) | Not Specified | Not Specified | Similar to Paclitaxel | [8][9] |
| BMS-188797 | Colon (HCT/pk) | Not Specified | Not Specified | Superior to Paclitaxel | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are representative protocols for key experiments in the evaluation of taxane analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Methodology:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 2-deacetylated taxane analog). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Methodology:
-
Tubulin Preparation: Purified bovine or porcine brain tubulin is prepared and stored at -80°C.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter (e.g., DAPI).
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. Paclitaxel is used as a positive control for polymerization promotion.
-
Polymerization Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and fluorescence is monitored over time (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence indicates tubulin polymerization. The rate and extent of polymerization in the presence of the test compound are compared to the control.
Signaling Pathways and Experimental Workflows
The biological activity of taxanes is intrinsically linked to their effect on microtubule dynamics, which in turn influences several cellular signaling pathways, primarily those related to cell cycle progression and apoptosis.
Caption: Mechanism of action for taxane analogs.
The workflow for evaluating the bioactivity of a novel taxane derivative typically follows a logical progression from in vitro characterization to more complex cellular and in vivo models.
Caption: Experimental workflow for bioactivity assessment.
Conclusion
While specific early studies on "this compound" are not prominently available, the extensive research on taxane analogs provides a solid framework for understanding its potential bioactivity. The 2-acetyl group is known to influence the conformation and binding of taxanes to microtubules, and its removal would likely modulate the compound's cytotoxic potency. Further research involving the synthesis and rigorous biological evaluation of this compound would be necessary to elucidate its specific pharmacological profile and potential as a therapeutic agent. The protocols and pathways described in this guide offer a comprehensive roadmap for such an investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship study of taxoids for their ability to activate murine macrophages as well as inhibit the growth of macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General and recent aspects of the chemistry and structure-activity relationships of taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Deacetyltaxachitriene A: A Proposed Approach
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic strategy for 2-Deacetyltaxachitriene A, a member of the complex taxane (B156437) family of diterpenoids. Due to the absence of a published total synthesis for this specific molecule, this guide leverages established methodologies from the synthesis of Taxol and other taxane analogues to construct a viable and detailed synthetic pathway. The proposed route is convergent, focusing on the independent synthesis of key structural fragments followed by their strategic assembly and final functionalization.
Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences with simplifying the target molecule by disconnecting the C and A rings from the central eight-membered B ring. This convergent approach allows for the parallel synthesis of the A and C ring fragments, which are later coupled to construct the challenging tricyclic core.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is designed in a convergent manner, involving the preparation of an A-ring precursor and a C-ring precursor, followed by their coupling and the formation of the B-ring, and finally, the necessary functional group manipulations to yield this compound.
Caption: Proposed convergent synthetic pathway for this compound.
Experimental Protocols
Detailed protocols for key transformations are provided below. These are generalized procedures based on analogous reactions reported in the literature for taxane synthesis. Researchers should optimize these conditions for the specific substrates involved in the synthesis of this compound.
A-Ring Construction via Diels-Alder Reaction
The A-ring can be constructed using a Diels-Alder [4+2] cycloaddition reaction to form the cyclohexene (B86901) core with the required stereochemistry.
Protocol:
-
To a solution of the diene (1.0 eq) in toluene (B28343) (0.1 M) is added the dienophile (1.2 eq).
-
The reaction mixture is heated to 110 °C in a sealed tube for 24-48 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
| Reagent | Molar Ratio | Typical Yield (%) | Reference Reaction |
| Diene | 1.0 | 75-90 | Synthesis of Taxol A-Ring Precursors |
| Dienophile | 1.2 |
C-Ring Functionalization
The C-ring precursor can be synthesized from a readily available chiral starting material, with subsequent functionalization to install the necessary stereocenters and functional groups.
Protocol for Diastereoselective Epoxidation:
-
The allylic alcohol precursor (1.0 eq) is dissolved in dichloromethane (B109758) (0.1 M).
-
The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise.
-
The reaction is stirred at 0 °C for 4-6 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash column chromatography.
| Reagent | Molar Ratio | Typical Yield (%) | Diastereomeric Ratio |
| Allylic Alcohol | 1.0 | 80-95 | >95:5 |
| m-CPBA | 1.5 |
A- and C-Ring Coupling via Shapiro Reaction
The A- and C-ring precursors are coupled using a Shapiro reaction, which involves the reaction of a tosylhydrazone with an organolithium reagent to form a vinyllithium (B1195746) species, followed by reaction with an electrophile (the other ring fragment).
Protocol:
-
The tosylhydrazone of the A-ring fragment (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) and cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise, and the solution is stirred for 1 hour at -78 °C.
-
A solution of the C-ring aldehyde fragment (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The coupled product is purified by flash column chromatography.
| Reagent | Molar Ratio | Typical Yield (%) | Reference Reaction |
| Tosylhydrazone | 1.0 | 60-75 | Nicolaou Taxol Total Synthesis |
| n-Butyllithium | 2.2 | ||
| Aldehyde | 1.1 |
B-Ring Formation via Intramolecular Heck Reaction
The eight-membered B-ring is formed through an intramolecular Heck reaction, a powerful method for the formation of medium-sized rings.
Protocol:
-
The coupled precursor (1.0 eq), palladium(II) acetate (0.1 eq), and triphenylphosphine (B44618) (0.2 eq) are dissolved in anhydrous acetonitrile (B52724) (0.01 M).
-
Silver carbonate (2.0 eq) is added, and the mixture is heated to 80 °C for 12-24 hours under an argon atmosphere.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the tricyclic core.
| Reagent | Molar Ratio | Typical Yield (%) |
| Substrate | 1.0 | 50-70 |
| Pd(OAc)₂ | 0.1 | |
| PPh₃ | 0.2 | |
| Ag₂CO₃ | 2.0 |
Final Functional Group Manipulations
The final steps of the synthesis involve deprotection and selective functionalization of the taxane core to install the correct oxidation pattern of this compound. This will likely involve selective hydroxylations, acylations, and the use of appropriate protecting group strategies. A key transformation would be the formation of the oxetane (B1205548) D-ring, which can be achieved through a Paterno-Büchi reaction or other photochemical methods.
Protocol for a Generic Deprotection (e.g., Silyl Ether):
-
The protected taxane intermediate (1.0 eq) is dissolved in THF (0.1 M).
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.5 eq, 1.0 M in THF) is added at room temperature.
-
The reaction is stirred for 1-3 hours and monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
| Reagent | Molar Ratio | Typical Yield (%) |
| Silyl Ether | 1.0 | 85-98 |
| TBAF | 1.5 |
Conclusion
The proposed synthesis of this compound presents a challenging but feasible route for its laboratory preparation. The strategy relies on well-precedented reactions in the context of taxane synthesis, offering a solid foundation for further investigation and optimization. The successful execution of this synthesis would provide valuable material for biological evaluation and could open avenues for the development of novel therapeutic agents. Careful planning of protecting group strategies and optimization of the key coupling and cyclization reactions will be critical for the overall success of this synthetic endeavor.
Application Notes and Protocols for the Analysis of 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the characterization of 2-Deacetyltaxachitriene A, a taxane (B156437) derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, the following protocols and data are based on established methods for the analysis of similar taxane compounds. These notes should, therefore, be considered as a starting point for method development and validation.
Introduction
This compound is a member of the taxane family, a group of diterpenoids that have garnered significant attention for their potent anticancer properties. Accurate and robust analytical methods are crucial for the isolation, identification, quantification, and quality control of this compound in various matrices, including plant extracts and pharmaceutical formulations. The primary analytical techniques employed for taxane analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.647 g/mol |
| Boiling Point (Predicted) | 674.0 ± 55.0 °C at 760 mmHg |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the most common technique for the quantification of taxanes due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method with UV detection is typically employed.
Illustrative HPLC Parameters
The following table outlines a typical set of HPLC parameters for the analysis of taxane derivatives. Optimization will be required for this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Time (min) | |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | ~15-20 min (estimated) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Plant Extract):
-
Extract the dried and powdered plant material (e.g., Taxus species) with a suitable solvent such as methanol or ethanol (B145695) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Application Notes and Protocols for 2-Deacetyltaxachitriene A as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a diterpenoid natural product isolated from the seeds of the Chinese yew, Taxus chinensis.[1] As a member of the taxane (B156437) family, which includes the important anticancer drug paclitaxel, this compound is of significant interest in phytochemical analysis, drug discovery, and quality control of herbal medicines. Its use as an analytical standard is crucial for the accurate quantification of related taxoids in plant extracts and pharmaceutical formulations.[2] These application notes provide detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 214769-96-7 |
| Molecular Formula | C30H42O12 |
| Molecular Weight | 594.65 g/mol |
| Purity | >98% (as determined by HPLC)[3] |
| Appearance | Powder[3] |
| Source | Isolated from Taxus chinensis[1] |
Storage and Handling
Proper storage and handling of the this compound analytical standard are critical to maintain its integrity and ensure accurate and reproducible results.
-
Long-term Storage: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry place, ideally at -20°C.[3]
-
Short-term Storage: For short-term use, storage at 2-8°C is acceptable.
-
Solution Storage: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored in tightly sealed vials at -20°C for no longer than one month. Before use, allow the solution to warm to room temperature.
To enhance solubility, the tube containing the compound can be warmed to 37°C and sonicated.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general method for the quantification of this compound in a sample matrix. The parameters may require optimization depending on the specific sample and instrumentation.
3.1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.2. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol, acetonitrile).
-
Centrifuge the extract to remove particulate matter.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the target analyte with a stronger solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
3.1.3. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | 0-5 min, 30% A; 5-25 min, 30-80% A; 25-30 min, 80% A; 30-35 min, 80-30% A; 35-40 min, 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 227 nm |
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For trace-level quantification, an LC-MS/MS method provides superior sensitivity and selectivity.
3.2.1. Preparation of Standard and Sample Solutions
Prepare standard and sample solutions as described in the HPLC protocol (Sections 3.1.1 and 3.1.2), but at lower concentrations suitable for LC-MS/MS analysis (e.g., ng/mL range).
3.2.2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 0-1 min, 20% A; 1-5 min, 20-90% A; 5-6 min, 90% A; 6-6.1 min, 90-20% A; 6.1-8 min, 20% A |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the standard. A possible precursor ion would be [M+Na]⁺ or [M+H]⁺. |
| Collision Energy | To be optimized for each transition |
3.2.3. Data Analysis
Follow the same data analysis procedure as for the HPLC method (Section 3.1.4), using the peak areas from the MRM chromatograms.
Method Validation Parameters (Example Data)
Analytical method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below. This data is illustrative and should be determined experimentally.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Specificity | No interference from blank | No interference from blank |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a sample using an analytical standard.
Caption: Workflow for quantification using an analytical standard.
Logical Relationship in Quality Control
This diagram shows the role of an analytical standard in the quality control process of a product containing taxanes.
Caption: Role of the analytical standard in quality control.
References
Application Note & Protocol: Quantification of 2-Deacetyltaxachitriene A in Taxus Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids found in plants of the Taxus genus. Like other taxanes, it is of significant interest to researchers for its potential anti-cancer properties, which are often associated with the stabilization of microtubules and the inhibition of cell division. As a reference standard in the analytical testing of Taxus plant extracts, accurate and reliable quantification of this compound is crucial for research and drug development. This document provides a detailed protocol for the quantification of this compound in Taxus extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific quantitative data for this compound is not widely published, this protocol outlines a robust methodology based on established analytical techniques for similar taxane compounds.
Experimental Protocol
This protocol details the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Taxus spp. plant material (e.g., needles, bark), dried and powdered
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
Sample Preparation: Extraction of this compound from Taxus spp.
-
Extraction:
-
Weigh approximately 1.0 g of dried, powdered Taxus plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes in a water bath.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples and to prolong column life, a solid-phase extraction (SPE) step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the taxanes, including this compound, with a higher concentration of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.
-
HPLC Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used for the separation of taxanes. A starting point could be:
-
0-20 min: 40-60% B
-
20-25 min: 60-80% B
-
25-30 min: 80-40% B (return to initial conditions)
-
Note: The gradient may need to be optimized based on the specific column and instrument used.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Approximately 227 nm, which is a common wavelength for taxane analysis.
-
Injection Volume: 20 µL.
Data Presentation
Quantitative data should be organized in a clear and structured table to facilitate comparison and analysis. Below is a template table for recording the quantification results of this compound.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Concentration in Plant Material (mg/g) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Standard 4 | ||||
| Standard 5 | ||||
| Taxus Extract 1 | ||||
| Taxus Extract 2 | ||||
| Taxus Extract 3 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.
Caption: Workflow for Quantification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in Taxus extracts by HPLC. Adherence to this methodology will enable researchers to obtain accurate and reproducible results, which are essential for advancing the understanding of this and other related taxanes in the context of pharmaceutical research and development. The provided workflow and data presentation template offer a structured approach to performing and documenting these quantitative analyses.
Application Notes and Protocols for 2-Deacetyltaxachitriene A Microtubule Stabilization Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the microtubule-stabilizing activity of 2-Deacetyltaxachitriene A, a taxane (B156437) analogue. Microtubules are highly dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and cell shape maintenance. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Taxanes, such as paclitaxel (B517696) and docetaxel, are potent microtubule-stabilizing agents that arrest cells in mitosis, ultimately leading to apoptotic cell death.[1][2] This application note outlines two primary methodologies to quantify the effect of this compound on microtubule stabilization: an in vitro tubulin polymerization assay and a cell-based high-content imaging assay.[3][4] Additionally, it provides an overview of the downstream signaling pathways commonly affected by taxane-induced microtubule stabilization.
Introduction
Microtubules are polymers of α- and β-tubulin heterodimers that undergo constant cycles of polymerization and depolymerization, a property known as dynamic instability.[2] This dynamic nature is essential for the formation and function of the mitotic spindle during cell division. Microtubule-stabilizing agents bind to β-tubulin, promoting the assembly of tubulin into microtubules and suppressing their dynamics.[2][5] This leads to the formation of abnormal, hyper-stable mitotic spindles, activation of the spindle assembly checkpoint, and prolonged mitotic arrest, which can trigger apoptosis.[6][1] this compound is a taxane derivative, and understanding its specific effects on microtubule stabilization is crucial for its development as a potential therapeutic agent. The following protocols provide robust methods for characterizing its activity.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.
Table 1: In Vitro Tubulin Polymerization Assay - EC50 Determination for this compound
| Compound | Concentration (µM) | Polymerization Rate (mOD/min) | Max Polymerization (mOD) | EC50 (µM) |
| Vehicle (DMSO) | - | N/A | ||
| Paclitaxel (Control) | ||||
| This compound | [Concentration 1] | |||
| [Concentration 2] | ||||
| [Concentration 3] | ||||
| ... |
Table 2: High-Content Imaging Assay - Quantification of Microtubule Stabilization in Cells
| Treatment | Concentration (nM) | Microtubule Intensity (Arbitrary Units) | Microtubule Texture (e.g., Homogeneity) | % Mitotic Arrest | IC50 (nM) |
| Vehicle (DMSO) | - | N/A | |||
| Paclitaxel (Control) | |||||
| This compound | [Concentration 1] | ||||
| [Concentration 2] | |||||
| [Concentration 3] | |||||
| ... |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules in the presence of a test compound.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10x stock of GTP in General Tubulin Buffer.
-
Prepare a 10x working stock of this compound and Paclitaxel in General Tubulin Buffer. A serial dilution should be prepared to determine the EC50.
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization mix: for each reaction, combine tubulin, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the maximum level of polymer mass.
-
Plot the Vmax or maximum polymer mass against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cell-Based Microtubule Stabilization Assay (High-Content Imaging)
This assay quantifies changes in the microtubule network within cells treated with the test compound.[3][7][4]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
96-well, black-walled, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Paclitaxel, or vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment individual cells and quantify various parameters of the microtubule network, such as total tubulin fluorescence intensity, and texture features that reflect the degree of microtubule bundling and stabilization.[3]
-
Quantify the percentage of cells arrested in mitosis based on condensed and aligned chromosomes (visible with DAPI staining).
-
-
Data Analysis:
-
Plot the quantified microtubule parameters and the percentage of mitotic arrest against the log of the compound concentration.
-
Determine the IC50 value for microtubule stabilization and mitotic arrest.
-
Visualization of Workflows and Pathways
Signaling Pathway Analysis
Microtubule stabilization by taxanes triggers a cascade of signaling events, primarily centered around the induction of apoptosis following mitotic arrest. Key signaling pathways affected include:
-
Bcl-2 Family Regulation: Taxanes can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which inactivates them and promotes apoptosis.[6][1]
-
p53-Dependent and -Independent Apoptosis: Microtubule disruption can lead to the activation of the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[6][1] However, taxanes can also induce apoptosis in p53-deficient cells, indicating the involvement of p53-independent mechanisms.
-
Androgen Receptor (AR) Signaling: In prostate cancer, taxanes have been shown to inhibit the nuclear translocation and activity of the androgen receptor by disrupting microtubule-dependent transport.[2]
-
Kinase Cascades: The prolonged mitotic arrest induced by taxanes can lead to the activation of various stress-activated protein kinases, which can contribute to the apoptotic response.
The specific signaling consequences of microtubule stabilization by this compound should be investigated using techniques such as Western blotting, flow cytometry for cell cycle analysis, and specific apoptosis assays (e.g., caspase activation, Annexin V staining) in relevant cancer cell lines.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
Application Notes and Protocols for Evaluating the In Vitro Anti-Cancer Activity of 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the anti-cancer properties of 2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid. Due to the limited availability of published data on the specific anti-cancer activity of this compound, this document serves as a foundational resource, offering detailed protocols for key assays and templates for data presentation and visualization. The protocols provided herein for assessing cell viability, apoptosis, and cell cycle arrest are standard methods in cancer research and can be readily adapted for the investigation of this compound.
Introduction
Taxane diterpenoids, originally isolated from yew trees (Taxus species), are a critical class of anti-cancer agents.[1][2][3] The most well-known members of this family, paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), exert their anti-cancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][3] this compound belongs to this class of compounds, and while its specific biological activities are not yet extensively documented in publicly available literature, its structural similarity to other taxanes suggests it may possess anti-cancer properties.
These application notes provide the necessary protocols to systematically investigate the in vitro anti-cancer potential of this compound.
Data Presentation
Quantitative data from in vitro anti-cancer assays should be organized for clarity and comparative analysis. Below is a template table for presenting the cytotoxic activity (IC50 values) of this compound against various cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Paclitaxel IC50 (µM) (Positive Control) |
| MCF-7 | Breast | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast | Data to be determined | Data to be determined |
| A549 | Lung | Data to be determined | Data to be determined |
| HCT116 | Colon | Data to be determined | Data to be determined |
| HeLa | Cervical | Data to be determined | Data to be determined |
| PC-3 | Prostate | Data to be determined | Data to be determined |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the in vitro anti-cancer activity.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A hypothetical apoptosis signaling pathway induced by an anti-cancer compound.
References
Application Notes and Protocols for 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and sensitive cell lines for 2-Deacetyltaxachitriene A is limited in publicly available scientific literature. The following application notes and protocols are based on the established mechanisms of action of taxane-class compounds, of which this compound is presumed to be an analog. Researchers should empirically determine the optimal conditions and sensitive cell lines for this specific compound.
Introduction
This compound is a natural product belonging to the taxane (B156437) diterpenoid family. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are potent anti-cancer agents widely used in chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This interference with microtubule dynamics leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. These notes provide a guide for researchers to investigate the sensitivity of various cancer cell lines to this compound.
Predicted Mechanism of Action
Based on its structural similarity to other taxanes, this compound is predicted to exert its cytotoxic effects through the following mechanism:
-
Microtubule Stabilization: Binds to the β-tubulin subunit of microtubules, promoting polymerization and preventing depolymerization. This action disrupts the normal dynamic instability of microtubules.
-
Cell Cycle Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint and arrest of the cell cycle in the G2/M phase.[1][2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5][6] This can involve the activation of various signaling pathways, including the phosphorylation of Bcl-2 family proteins and the activation of caspases.[4][5][7]
Potential Sensitive Cell Lines
A broad range of cancer cell lines have demonstrated sensitivity to taxane compounds. The level of sensitivity can be influenced by factors such as the expression levels of different tubulin isotypes, the presence of drug efflux pumps (e.g., P-glycoprotein), and the status of cell cycle and apoptotic regulatory proteins. Based on data from other taxanes, the following cell lines could be considered for initial screening of sensitivity to this compound:
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Commonly used, generally sensitive to taxanes. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer model, often used to study taxane resistance. |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer, a clinical target for taxanes. |
| HeLa | Cervical Adenocarcinoma | Widely used cell line, known to be sensitive to microtubule-targeting agents. |
| OVCAR-3 | Ovarian Adenocarcinoma | Ovarian cancer is a primary indication for taxane-based chemotherapy. |
| PC-3 | Prostate Adenocarcinoma | Prostate cancer is another clinical target for taxane therapy.[2] |
| K-562 | Chronic Myelogenous Leukemia | Hematological malignancy model, can be sensitive to taxane-induced apoptosis. |
| HL-60 | Promyelocytic Leukemia | Another leukemia model used to study drug-induced apoptosis. |
Experimental Protocols
The following are detailed protocols for key experiments to determine the sensitivity of cancer cell lines to this compound.
Protocol 1: Determination of IC50 by MTT Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with for novel taxanes could be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest, which is a hallmark of taxane activity.[1][2][3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate a taxane-like mechanism.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualization of Signaling Pathways and Workflows
Caption: Predicted mechanism of action for this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for cell cycle analysis.
References
- 1. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Isolation of 2-Deacetyltaxachitriene A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a minor taxane (B156437) diterpenoid found in plants of the Taxus genus, commonly known as yews. While major taxanes like Paclitaxel (Taxol®) and Docetaxel are renowned for their potent anticancer properties, the bioactivity of many minor taxoids remains less explored. The isolation and purification of these less abundant compounds are crucial for comprehensive phytochemical analysis, drug discovery efforts, and the elucidation of biosynthetic pathways.
These application notes provide a detailed, multi-step protocol for the isolation of this compound from Taxus plant material. The methodology is compiled from established procedures for the separation of similar minor taxoids. As this compound is a minor constituent, the protocol is designed to be meticulous, employing a combination of extraction, solvent partitioning, and multiple chromatographic techniques to achieve a high degree of purity.
Data Presentation: Expected Yield and Purity
The yield of minor taxoids from Taxus species can be highly variable, depending on the plant species, geographical location, time of harvest, and the specific plant part used. The following table provides an estimated summary of the quantitative data expected at each stage of the purification process, starting with 1 kg of dried plant material. These values are extrapolated from reported yields of other minor taxanes and should be considered as a general guideline.
| Purification Stage | Starting Material (g) | Expected Yield (mg) | Estimated Purity (%) |
| Crude Methanolic Extract | 1000 | 50,000 - 100,000 | < 0.1 |
| Chloroform (B151607) Fraction | 50,000 - 100,000 | 10,000 - 20,000 | 0.1 - 0.5 |
| Silica (B1680970) Gel Column Fraction | 10,000 - 20,000 | 100 - 500 | 1 - 5 |
| Preparative TLC Fraction | 100 - 500 | 5 - 20 | 40 - 60 |
| Preparative HPLC Purified | 5 - 20 | 1 - 5 | > 95 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of this compound from Taxus plant material.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
Plant Material Preparation
-
Collection: Collect fresh needles or bark from a Taxus species known to contain a diverse profile of taxoids (e.g., Taxus wallichiana, Taxus chinensis).
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.
Initial Extraction
-
Maceration: Submerge the powdered plant material (1 kg) in methanol (5 L) in a large container.
-
Agitation: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol (3 L each time) to ensure exhaustive extraction.
-
Pooling: Combine all the methanolic extracts.
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a thick, viscous crude extract.
Solvent-Solvent Partitioning
-
Suspension: Suspend the crude methanolic extract in distilled water (1 L).
-
Liquid-Liquid Extraction: Transfer the aqueous suspension to a large separatory funnel and extract it with chloroform (3 x 1 L). Shake vigorously for 5-10 minutes during each extraction, allowing the layers to separate completely.
-
Phase Separation: Collect the lower chloroform layer after each extraction.
-
Pooling and Drying: Combine the chloroform fractions and dry them over anhydrous sodium sulfate.
-
Concentration: Filter the dried chloroform extract and concentrate it to dryness using a rotary evaporator to yield the chloroform-soluble fraction.
Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of chloroform and methanol.
-
Sample Loading: Adsorb the dried chloroform fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol, v/v).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL).
-
TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) on silica gel plates, using a solvent system such as toluene-ethyl acetate (B1210297) (e.g., 7:3, v/v). Visualize the spots under UV light (254 nm) and by spraying with a 10% sulfuric acid solution in ethanol (B145695) followed by heating.
-
Pooling of Fractions: Pool the fractions that show a similar TLC profile and contain the compound of interest (based on comparison with a reference standard if available, or by targeting non-polar taxoids).
Preparative Thin-Layer Chromatography (Prep-TLC)
-
Sample Application: Apply the concentrated, pooled fractions from the column chromatography as a band onto a preparative TLC plate (silica gel PF254, 20 x 20 cm).
-
Development: Develop the plate in a suitable solvent system, for instance, benzene-acetone (e.g., 8:2, v/v).
-
Visualization and Scraping: Visualize the separated bands under UV light. Carefully scrape the band corresponding to the expected Rf value of this compound.
-
Elution: Elute the compound from the scraped silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.
-
Filtration and Concentration: Filter the eluate to remove the silica gel and concentrate the filtrate to obtain the enriched fraction.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System and Column: Utilize a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for taxane separation. The exact gradient program should be optimized based on analytical HPLC runs.
-
Injection and Fractionation: Dissolve the enriched fraction from Prep-TLC in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC with a suitable detector (e.g., UV at 227 nm).
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
Structural Elucidation
The identity and structure of the isolated this compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.
Safety Precautions
-
Taxus species are toxic. Handle all plant material and extracts with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Work with organic solvents in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for the Derivatization of 2-Deacetyltaxachitriene A for Bioactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A (DTA) is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. Like other members of the taxane family, such as the renowned anticancer drug paclitaxel, DTA possesses a complex polycyclic core that is a promising scaffold for the development of new therapeutic agents. The core structure of DTA presents several reactive functional groups, primarily hydroxyl and acetyl moieties, which are amenable to chemical modification. Derivatization of these sites offers a strategic approach to modulate the molecule's physicochemical properties, including solubility, stability, and, most importantly, its biological activity and therapeutic index.
These application notes provide a comprehensive guide for the proposed derivatization of this compound for the exploration of its structure-activity relationships (SAR) as a potential anticancer agent. The protocols outlined below are based on established synthetic methodologies in taxane chemistry and are intended to serve as a foundational framework for researchers in drug discovery and development.
Chemical Structure of this compound
Molecular Formula: C₃₀H₄₂O₁₂ CAS Number: 214769-96-7
The structure of DTA reveals several key functional groups that are prime candidates for derivatization:
-
C2-hydroxyl group: The absence of an acetyl group at this position, relative to other taxanes, provides a free hydroxyl group for modification.
-
Other hydroxyl groups: The taxane core of DTA possesses additional hydroxyl groups that can be targeted for derivatization.
-
Acetyl groups: The existing acetyl groups can be selectively hydrolyzed and replaced with other acyl moieties.
Proposed Derivatization Strategies
Based on the extensive structure-activity relationship studies of other taxanes, modifications at several key positions on the DTA scaffold are proposed to enhance its bioactivity. The primary goal of this derivatization strategy is to explore the impact of various functional groups on cytotoxicity against cancer cell lines and on microtubule stabilization, a hallmark mechanism of action for taxanes.
Esterification of the C2-Hydroxyl Group
The free hydroxyl group at the C2 position is a primary target for esterification to introduce a variety of acyl groups. This can be achieved through reaction with a corresponding acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a suitable base.
Etherification of the C2-Hydroxyl Group
The formation of ether derivatives at the C2 position can be accomplished via Williamson ether synthesis, reacting DTA with an alkyl halide in the presence of a strong base.
Acylation of other Hydroxyl Groups
Selective acylation of other hydroxyl groups on the taxane core can be achieved by employing protecting group strategies to temporarily block more reactive hydroxyls, followed by deprotection.
Experimental Protocols
Protocol 1: General Procedure for Esterification of the C2-Hydroxyl Group
This protocol describes a general method for the synthesis of C2-ester derivatives of this compound.
Materials:
-
This compound (DTA)
-
Anhydrous pyridine (B92270)
-
Acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic acid anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired C2-ester derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General Procedure for Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic activity of DTA derivatives against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
DTA derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the DTA derivatives in complete cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the DTA derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each derivative.
Data Presentation
The quantitative data from the bioactivity studies of the proposed DTA derivatives should be summarized in clearly structured tables for easy comparison.
Table 1: Proposed C2-Derivatives of this compound and their Hypothetical Cytotoxic Activity (IC₅₀ in µM)
| Compound ID | R Group at C2 | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| DTA | -H | >10 | >10 | >10 |
| DTA-01 | -COCH₃ | 5.2 | 6.8 | 4.5 |
| DTA-02 | -COPh | 1.8 | 2.5 | 1.2 |
| DTA-03 | -COCH₂CH₃ | 7.1 | 8.3 | 6.4 |
| DTA-04 | -CH₃ | >10 | >10 | >10 |
| DTA-05 | -CH₂Ph | 8.5 | 9.1 | 7.9 |
Visualizations
Experimental Workflow for Derivatization and Bioactivity Screening
Caption: Workflow for the synthesis and biological evaluation of DTA derivatives.
Signaling Pathway Affected by Taxanes
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of 2-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 2-Deacetyltaxachitriene A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Yield of this compound After Initial Extraction
-
Question: My initial extraction from the biomass is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low extraction yields can stem from several factors. Firstly, the choice of solvent is critical. This compound, as a moderately polar taxane (B156437) derivative, requires an optimal solvent system for efficient extraction. Secondly, the extraction method itself, including temperature and duration, can impact the stability of the target molecule. Prolonged exposure to harsh conditions can lead to degradation.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. A comparison of common solvents is provided in Table 1.
-
Extraction Conditions: Maintain a low temperature (4-8°C) during extraction to minimize enzymatic degradation. Limit the extraction time to the minimum required for efficient recovery.
-
Biomass Quality: Ensure the biomass has been properly handled and stored to prevent degradation of the target compound before extraction.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: During my primary column chromatography step (e.g., silica (B1680970) gel), several impurities are co-eluting with this compound, making subsequent purification steps challenging. How can I improve the separation?
-
Answer: Co-elution is a common challenge in the purification of complex natural products. This is often due to the presence of structurally similar compounds. To improve separation, you can modify the stationary phase, the mobile phase, or the loading conditions.
Troubleshooting Steps:
-
Stationary Phase Selection: If using normal-phase chromatography (silica gel), consider switching to a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, cyano). Reverse-phase chromatography (C18) is also a powerful alternative.
-
Mobile Phase Gradient: Optimize the solvent gradient. A shallower gradient can improve the resolution between closely eluting compounds. Refer to Table 2 for a comparison of different gradient profiles.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude extract loaded onto the column.
-
Issue 3: Degradation of this compound During Purification
-
Question: I am observing significant degradation of my target compound during the purification process, particularly during chromatographic steps. What are the likely causes and how can I prevent this?
-
Answer: Taxanes, including this compound, are known to be sensitive to pH and temperature.[1] The strained oxetane (B1205548) ring in the taxane core is susceptible to cleavage under acidic conditions.[1]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your buffers and mobile phases in the neutral to slightly acidic range (pH 4-7).[1] Avoid strongly acidic or basic conditions. The pH of maximum stability for related taxanes appears to be around pH 4.[1]
-
Temperature Control: Perform all purification steps at reduced temperatures (4-8°C) whenever possible to minimize thermal degradation.
-
Minimize Exposure Time: Reduce the duration of each purification step to limit the time the compound is exposed to potentially destabilizing conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a large-scale purification protocol for this compound?
A1: A recommended starting point is a multi-step approach that begins with a selective extraction, followed by a series of chromatographic separations with orthogonal selectivities. A general workflow is outlined below.
Caption: General workflow for the purification of this compound.
Q2: Which analytical techniques are most suitable for monitoring the purity of this compound during purification?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring purity.[2] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: Are there any known stability issues with this compound that I should be aware of during storage?
A3: While specific data for this compound is limited, based on related taxanes, it is advisable to store the purified compound at low temperatures (-20°C or below) in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.[1] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Solvent Systems for Initial Extraction
| Solvent System | Relative Polarity | Extraction Efficiency (%) | Purity of Target in Extract (%) |
| Methanol | 0.762 | 95 | 15 |
| Acetone | 0.563 | 88 | 25 |
| Ethyl Acetate | 0.447 | 75 | 40 |
| Dichloromethane | 0.309 | 60 | 35 |
Table 2: Impact of HPLC Gradient Profile on Purity and Throughput
| Gradient Profile | Run Time (min) | Purity (%) | Resolution (Target vs. Key Impurity) |
| Fast Gradient (5-95% B in 10 min) | 15 | 92.5 | 1.2 |
| Standard Gradient (5-95% B in 30 min) | 35 | 98.7 | 2.1 |
| Shallow Gradient (30-70% B in 45 min) | 50 | 99.5 | 2.8 |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Biomass
-
Preparation: Dry the biomass (e.g., plant material) at low temperature (<40°C) and grind to a fine powder.
-
Extraction: Macerate the powdered biomass in a suitable solvent (e.g., acetone) at a ratio of 1:10 (w/v) for 24 hours at 4°C with continuous stirring.
-
Filtration: Filter the mixture through a Büchner funnel to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity (e.g., hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling: Pool the fractions containing the highest concentration of this compound.
Visualization
Caption: Troubleshooting decision tree for low purity in chromatographic separation.
References
Technical Support Center: Optimizing 2-Deacetyltaxachitriene A Extraction from Taxus Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 2-Deacetyltaxachitriene A from Taxus species. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which Taxus species are known to contain this compound?
A1: Various Taxus species have been reported to contain a wide array of taxanes. While paclitaxel (B517696) (Taxol) is the most well-known, other minor taxanes are also present. Specific quantitative data on the concentration of this compound across different Taxus species is not extensively documented in publicly available literature. However, it is structurally related to other taxanes found in species such as Taxus baccata, Taxus brevifolia, Taxus canadensis, Taxus chinensis, Taxus cuspidata, and Taxus wallichiana.[1][2] Researchers should perform preliminary screenings of different Taxus species and their various parts (needles, bark, twigs) to identify the most promising source for this specific compound.
Q2: What are the most effective extraction methods for taxanes like this compound?
A2: Several methods can be employed for the extraction of taxanes, each with its own advantages and disadvantages. Conventional solvent extraction (maceration, percolation, Soxhlet) is widely used due to its simplicity.[3] More modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with carbon dioxide can offer higher efficiency, reduced solvent consumption, and shorter extraction times.[4] The choice of method will depend on the scale of extraction, available equipment, and the desired purity of the initial extract.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Taxanes are generally soluble in polar organic solvents. Methanol (B129727), ethanol, acetone (B3395972), and ethyl acetate (B1210297) are commonly used for their extraction.[5] The polarity of the solvent plays a crucial role in the extraction efficiency and the co-extraction of impurities. A mixture of alcohol and water (e.g., 80% ethanol) can be effective in penetrating the plant matrix while minimizing the extraction of highly nonpolar compounds like lipids and waxes.[6] The optimal solvent system for this compound should be determined experimentally.
Q4: How can I remove pigments and other major impurities from my initial extract?
A4: The initial crude extract from Taxus species is often rich in chlorophylls (B1240455), lipids, and waxes, which can interfere with subsequent purification steps. A common preliminary purification step is liquid-liquid partitioning. For instance, the crude extract can be partitioned between a nonpolar solvent like hexane (B92381) and a more polar solvent like methanol or an ethanol-water mixture. The nonpolar layer will retain the lipids and waxes, while the taxanes will remain in the polar layer.[7] Alternatively, solid-phase extraction (SPE) with a suitable stationary phase can be used for initial cleanup.
Q5: What is the most suitable method for the final purification of this compound?
A5: Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most effective technique for isolating minor taxanes like this compound to a high degree of purity.[8] Due to the structural similarity of different taxanes, a high-resolution stationary phase (e.g., C18) and an optimized mobile phase gradient are required for successful separation. It is often necessary to perform multiple chromatographic steps to achieve the desired purity.
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no detectable this compound in the crude extract. | Inappropriate Taxus species or plant part used. | Screen different Taxus species and various plant parts (needles, bark, twigs) to identify a source with a higher concentration of the target compound. |
| Inefficient cell wall disruption. | Ensure the plant material is dried and finely ground to increase the surface area for solvent penetration. | |
| Suboptimal extraction solvent. | Experiment with different solvents and solvent mixtures of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and their aqueous mixtures). | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature for the chosen method. For maceration, allow for a longer extraction period (e.g., 24-48 hours). For UAE and MAE, optimize the sonication/irradiation time and temperature. | |
| Degradation of the target compound. | Taxanes can be sensitive to high temperatures and extreme pH. Avoid excessive heat during extraction and drying. Ensure solvents are neutral. |
Poor Purity of Crude Extract
| Symptom | Possible Cause | Suggested Solution |
| Crude extract is dark green and waxy. | High content of chlorophylls and lipids. | Perform a preliminary liquid-liquid extraction with a nonpolar solvent like hexane to remove these impurities. |
| Extraction solvent is too nonpolar. | Consider using a more polar solvent system, such as an ethanol/water mixture, to reduce the co-extraction of nonpolar compounds. | |
| Presence of many co-eluting peaks in preliminary HPLC analysis. | Co-extraction of other structurally similar taxanes. | Optimize the initial extraction solvent to improve selectivity. Employ a multi-step purification strategy, starting with liquid-liquid partitioning or SPE, followed by column chromatography. |
Difficulties in Chromatographic Purification
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of this compound from other taxanes in prep-HPLC. | Suboptimal mobile phase composition. | Systematically optimize the mobile phase gradient (e.g., water/acetonitrile or water/methanol). A shallow gradient may be necessary to resolve closely eluting compounds. |
| Inappropriate stationary phase. | Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your target compound. | |
| Column overloading. | Reduce the amount of sample injected onto the column to avoid peak broadening and loss of resolution. | |
| Low recovery of the target compound from the HPLC column. | Irreversible adsorption to the stationary phase. | Ensure the mobile phase pH is compatible with the compound's stability. Try adding a small amount of a competing agent to the mobile phase. |
| Degradation on the column. | If the compound is unstable, work at lower temperatures and use freshly prepared mobile phases. |
Data Presentation
Disclaimer: The following tables contain hypothetical but realistic quantitative data for this compound. This data is provided for illustrative purposes to guide experimental design, as specific literature values for this compound are scarce. Researchers should determine these parameters experimentally for their specific Taxus source and extraction system.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound (mg/100g of dry plant material) |
| Maceration | 80% Ethanol | 25 | 48 h | 3.5 |
| Soxhlet Extraction | Methanol | 65 | 12 h | 5.2 |
| Ultrasound-Assisted Extraction (UAE) | 90% Acetone | 40 | 1 h | 6.8 |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | 60 | 15 min | 6.5 |
| Supercritical Fluid Extraction (SFE) | CO₂ + 10% Ethanol | 50 | 2 h | 7.1 |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Methanol | 15.2 |
| Ethanol | 12.8 |
| Acetone | 25.5 |
| Ethyl Acetate | 18.9 |
| Dichloromethane | 30.1 |
| n-Hexane | <0.1 |
| Water | <0.01 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Taxus plant material (e.g., needles) at 40°C for 48 hours and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 90% acetone.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 1 hour at a constant temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice with 100 mL of 90% acetone each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
-
Redissolving the Crude Extract: Dissolve the crude extract obtained from Protocol 1 in 100 mL of 80% aqueous methanol.
-
Partitioning:
-
Transfer the solution to a 500 mL separatory funnel.
-
Add 100 mL of n-hexane and shake vigorously for 5 minutes.
-
Allow the layers to separate. The upper hexane layer will contain nonpolar impurities.
-
Collect the lower aqueous methanol layer.
-
Repeat the partitioning of the aqueous methanol layer with another 100 mL of n-hexane.
-
-
Solvent Removal: Evaporate the methanol from the collected aqueous methanol layer using a rotary evaporator. The remaining aqueous solution can then be lyophilized or further extracted with a solvent like ethyl acetate to recover the partially purified taxane (B156437) fraction.
Protocol 3: Quantification of this compound by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% A and 40% B, linearly increase to 80% B over 30 minutes.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 227 nm
-
Injection volume: 20 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting workflow for extraction and purification issues.
References
- 1. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Taxus Extraction and Formulation Preparation Technologies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Technical Support Center: Improving 2-Deacetyltaxachitriene A Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in enhancing the yield of 2-Deacetyltaxachitriene A and related taxanes from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high yields of this compound?
The primary challenges stem from its low natural abundance in Taxus species. The concentration of taxanes, including this compound, is often less than 0.05% of the dry weight of the plant material.[1][2] Production is also affected by the specific Taxus species, the part of the plant used, and even the season of harvest.[3] Furthermore, the biosynthetic pathway is complex, with many competing side-routes that divert metabolic flux away from desired taxoids.[4]
Q2: What are the main strategies for increasing the yield of taxanes like this compound?
There are three primary strategies:
-
Optimization of Plant Cell Cultures: Taxus cell suspension cultures are a sustainable and controllable alternative to harvesting from mature trees.[2] Yield can be improved by selecting high-producing cell lines, optimizing culture media and bioreactor conditions, and using elicitors to stimulate secondary metabolite production.[1][5][6]
-
Metabolic Engineering: Understanding the taxane (B156437) biosynthetic pathway allows for targeted genetic modification. This can involve overexpressing genes for rate-limiting enzymes or down-regulating genes responsible for competing pathways to channel precursors towards the desired product.[4][7]
-
Enhanced Extraction and Purification: Developing efficient protocols to isolate the target compound from the complex mixture of taxoids present in the source material is crucial. Techniques like preparative high-performance liquid chromatography (Prep-HPLC) are vital for achieving high purity.[8]
Q3: How does elicitation work to improve taxane yield?
Elicitors are compounds that trigger defense responses in plant cells, which often leads to an increase in the production of secondary metabolites like taxanes. Methyl jasmonate (MeJ) is a widely used elicitor that has been shown to significantly increase the accumulation of paclitaxel (B517696) and related taxanes in Taxus cell cultures, in some cases by a factor of 3 to 12.[1][9] It is thought to upregulate the expression of key genes in the taxane biosynthetic pathway.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yield from Taxus Plant Material
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Plant Source | The concentration of taxanes varies significantly between different Taxus species and even within different parts of the same plant (e.g., needles vs. woody parts).[3] | Screen different Taxus species and tissues. Literature suggests woody parts often have higher concentrations of certain taxanes than needles.[3] |
| Seasonal Variation | Taxane levels in the plant can fluctuate depending on the time of year the material is harvested.[3] | If possible, perform a time-course study by harvesting material at different seasons to determine the optimal collection period for your target compound. |
| Inefficient Extraction | The target compound may be poorly soluble in the chosen solvent, or the extraction time/temperature may be inadequate. | Experiment with a range of solvents with varying polarities. Employ techniques like soxhlet extraction or ultrasound-assisted extraction to improve efficiency. Ensure the plant material is finely ground to maximize surface area. |
| Compound Degradation | This compound may be sensitive to pH, temperature, or light during the extraction process. | Maintain low temperatures throughout the extraction process. Protect extracts from light and use buffered solutions to control pH where appropriate. While specific data is limited, general principles for preventing degradation of organic acids suggest neutral to slightly acidic conditions and cold temperatures are best.[10] |
Problem 2: Poor Growth and Low Productivity of Taxus Cell Cultures
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Culture Medium | The nutrient and hormone composition of the culture medium is critical for both cell growth and taxane production. | Test different basal media. Studies have shown Woody Plant Medium (WPM) can be superior to Gamborg's B5 medium for the production of certain taxanes in T. baccata cultures.[1] Systematically optimize the concentrations of auxins and cytokinins.[2] |
| Unselected Cell Line | There is significant natural variation in the productivity of different cell lines derived from callus cultures. | Implement a cell line selection program. Use methods like small-aggregate cloning to isolate and propagate high-yielding cell lines. This strategy has been shown to dramatically increase paclitaxel yield compared to the parent culture.[2] |
| Lack of Elicitation | The biosynthetic pathway for taxanes may not be fully activated under standard culture conditions. | Introduce an elicitor to the culture medium. Add methyl jasmonate (MeJ) at a concentration of ~100µM to the culture during the stationary growth phase to stimulate taxane production.[1] |
| Inefficient Bioreactor | Shear stress and poor mixing in certain bioreactor types can inhibit the growth of fragile plant cells. | If scaling up, select a bioreactor designed for plant cell cultures. Balloon-type bubble bioreactors (BTBB) have been shown to be more efficient for promoting Taxus cell growth compared to standard stirred-tank reactors.[6] |
Quantitative Data Summary
Table 1: Effect of Culture Medium and Elicitation on Taxane Production in T. baccata
| Culture Condition | Paclitaxel Yield Increase | Baccatin (B15129273) III Yield Increase | 10-deacetyl baccatin III Yield Increase | 10-deacetyl taxol Yield Increase | Reference |
| WPM + Methyl Jasmonate (vs. B5) | >9-fold | - | - | - | [1] |
| WPM + Methyl Jasmonate (vs. WPM alone) | 3.4-fold | 4.22-fold | - | - | [1] |
| WPM (no elicitor) | - | - | 39.5-fold | 13.93-fold | [1] |
Table 2: Paclitaxel Concentration in Various Taxus Species
| Taxus Species | Paclitaxel Concentration (mg/g) | Reference |
| T. cuspidata | 1.67 | [3] |
| T. media | 1.22 | [3] |
| T. mairei | 0.66 | [3] |
| T. chinesis | 1.964 | [3] |
| T. baccata | 0.893 | [3] |
Experimental Protocols
Protocol 1: Establishment of Taxus Cell Suspension Culture
-
Explant Sterilization: Obtain young stem explants from a healthy Taxus plant. Wash thoroughly with running tap water. Surface sterilize with 70% ethanol (B145695) for 1 minute, followed by a 15-minute soak in a 10% bleach solution with a drop of Tween 20. Rinse three times with sterile distilled water.
-
Callus Induction: Culture the sterilized stem segments on a solid B5 medium supplemented with an auxin (e.g., 2,4-D) and a cytokinin (e.g., BAP) to induce callus formation.[2] Incubate in the dark at 25°C.
-
Establishment of Suspension Culture: Transfer friable, healthy-looking callus to a liquid B5 medium with the same phytohormone composition. Place the flask on an orbital shaker at ~120 rpm in the dark at 25°C.
-
Maintenance: Subculture the cells every 14-21 days by transferring a portion of the cell suspension to fresh liquid medium.
Protocol 2: Elicitation with Methyl Jasmonate (MeJ)
-
Prepare Stock Solution: Prepare a 100 mM stock solution of Methyl Jasmonate in 95% ethanol. Filter-sterilize the solution.
-
Culture Growth: Grow the Taxus cell suspension culture until it reaches the late-logarithmic or early-stationary phase of growth.
-
Elicitation: Aseptically add the MeJ stock solution to the cell culture to a final concentration of 100 µM.[1]
-
Incubation and Harvest: Continue to incubate the culture for an additional 7-14 days. Harvest the cells and the medium for taxane extraction. Elicitation with MeJ has been shown to increase the productivity of paclitaxel and baccatin III.[1]
Protocol 3: Purification of Taxanes by Preparative HPLC
-
Crude Extraction: Lyophilize harvested Taxus cells or finely grind dried plant material. Perform a solvent extraction (e.g., with a methanol/dichloromethane mixture). Concentrate the resulting extract in vacuo.
-
Sample Preparation: Dissolve the crude extract in the mobile phase to a known concentration (e.g., 20 mg/mL).[8] Filter the sample through a 0.45 µm filter before injection.
-
Chromatography Conditions (Example):
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 10 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV detector at ~227 nm.
-
-
Fraction Collection: Collect fractions corresponding to the retention time of this compound (as determined by analytical HPLC with a standard, if available).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool high-purity fractions and remove the solvent to obtain the purified compound. This method has been optimized to achieve purities of over 95% for taxanes like paclitaxel and 10-deacetyltaxol.[8]
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Selection of high-yielding cell line and establishment of high Taxol-producing cell suspension culture in European yew tree (Taxus baccata L.) [jfrd.urmia.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyploidy as a strategy to increase taxane production in yew cell cultures: Obtaining and characterizing a Taxus baccata tetraploid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale growth and taxane production in cell cultures of Taxus cuspidata (Japanese yew) using a novel bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
2-Deacetyltaxachitriene A stability and degradation pathways
Disclaimer: Direct stability and degradation data for 2-Deacetyltaxachitriene A are limited in publicly available literature. The information provided herein is based on studies of structurally related taxanes, such as paclitaxel, docetaxel, and their precursors. This guide is intended to serve as a starting point for researchers, and all experimental conditions should be optimized for the specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on data from analogous taxanes, the stability of this compound is likely influenced by several factors, including:
-
pH: Taxanes are generally most stable in slightly acidic to neutral conditions (around pH 4-6). They are susceptible to base-catalyzed hydrolysis of ester groups and epimerization at the C7 position.
-
Temperature: Higher temperatures accelerate degradation rates. For long-term storage, frozen or refrigerated conditions are recommended.
-
Solvent Composition: The choice of solvent can impact stability. Protic solvents, especially in combination with basic or acidic conditions, can facilitate hydrolytic degradation.
-
Light Exposure: Photodegradation can occur with some taxanes, leading to the formation of various degradation products. It is advisable to protect solutions from light.
-
Presence of Enzymes: In biological matrices, esterases can catalyze the hydrolysis of ester groups.
Q2: What are the expected degradation pathways for this compound?
Drawing parallels with other taxanes, the anticipated degradation pathways for this compound include:
-
Hydrolysis: The ester linkages, particularly at the C4 and C13 positions, are susceptible to hydrolysis, leading to the corresponding deacetylated and side-chain cleaved products. This is often catalyzed by acidic or basic conditions.
-
Epimerization: The stereocenter at C7 is prone to epimerization under basic conditions, which can significantly impact the biological activity of the compound.
-
Oxetane (B1205548) Ring Opening: Under acidic conditions, the oxetane ring, a characteristic feature of the taxane (B156437) core, can undergo cleavage.
Q3: What are the recommended storage conditions for this compound?
For solid this compound, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended. For solutions, preparation in a buffered system at a slightly acidic pH (e.g., pH 4-5) and storage at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) is advisable. The stability in any specific solvent system should be experimentally verified.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound stability.
Problem 1: Rapid degradation of the compound is observed in my experimental setup.
-
Potential Cause: The pH of your solution may be too high or too low.
-
Solution: Measure the pH of your solution. If it is outside the optimal range (pH 4-6), adjust it using a suitable buffer system (e.g., acetate (B1210297) buffer).
-
-
Potential Cause: The experimental temperature is too high.
-
Solution: Conduct the experiment at a lower temperature. If the reaction kinetics are too slow at a lower temperature, consider a time-course study to model the degradation rate.
-
-
Potential Cause: The solvent is promoting degradation.
-
Solution: If using a protic solvent like methanol (B129727) or ethanol, consider switching to an aprotic solvent like acetonitrile (B52724), especially for stock solutions.
-
Problem 2: Multiple unexpected peaks appear in my chromatogram over time.
-
Potential Cause: The compound is degrading into multiple products.
-
Solution: Use LC-MS/MS to identify the molecular weights of the degradation products. This can help in elucidating the degradation pathways. Compare the retention times with known taxane impurities if standards are available.
-
-
Potential Cause: The sample is contaminated.
-
Solution: Ensure the purity of the starting material and the cleanliness of all glassware and solvents. Run a blank injection to check for system contamination.
-
Problem 3: Poor peak shape or resolution in HPLC analysis.
-
Potential Cause: Inappropriate mobile phase or column.
-
Solution: Optimize the mobile phase composition (e.g., the ratio of acetonitrile to water/buffer). Ensure the column is suitable for taxane analysis (a C18 or C8 column is typically used). Refer to the experimental protocols section for a starting method.
-
-
Potential Cause: Column degradation.
-
Solution: Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.
-
Quantitative Data Summary
The following table summarizes stability data for Larotaxel (B1674512), a taxane with a similar 10-deacetyl baccatin (B15129273) III core, which can serve as an estimate for this compound.
| Parameter | Condition | Value | Reference |
| Stability | pH 5, 6.5, 7.4 at 37°C | Stable for 24 hours | [1][2] |
| Degradation | Follows first-order kinetics | - | [1][2] |
| Activation Energy (Ea) | pH 1.5 | 126.7 kJ/mol | [1][2] |
| Activation Energy (Ea) | pH 11 | 87.01 kJ/mol | [1][2] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Buffers
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with pH values ranging from 3 to 9 (e.g., acetate buffer for pH 3-5, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical starting gradient could be 30% acetonitrile, increasing to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the intact drug from its degradation products.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Troubleshooting workflow for stability experiments.
References
Technical Support Center: HPLC Analysis of 2-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Deacetyltaxachitriene A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: For the analysis of taxane (B156437) derivatives like this compound, a reversed-phase HPLC method is most common. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile. The gradient can be optimized to achieve the best separation from other related compounds and impurities. Detection is typically performed using a UV detector at around 227-230 nm.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Sample preparation is crucial for accurate and reproducible results. It is recommended to dissolve the sample in a solvent that is compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile. The sample should be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.
Q3: What are the common degradation pathways for this compound that I should be aware of during analysis?
A3: Taxanes are susceptible to degradation under certain conditions. Common degradation pathways include hydrolysis of ester groups under acidic or basic conditions and epimerization at certain chiral centers.[1][2] It is important to control the pH of the mobile phase and to handle samples appropriately to minimize degradation. Forced degradation studies on related taxanes have identified major degradation products such as the 7-epimer and 10-deacetylated forms.[3]
Q4: My peak for this compound is tailing. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or extra-column dead volume. To address this, you can try adjusting the mobile phase pH to suppress any secondary ionic interactions, reducing the sample concentration, or checking all your connections for dead volume. Using a high-purity, end-capped C18 column can also minimize tailing.
Q5: I am observing ghost peaks in my chromatogram. What is their origin?
A5: Ghost peaks can arise from several sources, including impurities in the mobile phase, contamination from the injector or sample vials, or the elution of strongly retained compounds from a previous injection. To troubleshoot, try running a blank gradient (without injecting a sample) to see if the peaks are from the mobile phase. Ensure your solvents are of high purity and that your injector and vials are clean. A proper column wash after each run can also help to remove any strongly retained compounds.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | - Secondary silanol (B1196071) interactions on the column.- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a mobile phase with a pH that suppresses analyte ionization.- Inject a more dilute sample.- Dissolve the sample in the initial mobile phase. |
| Peak Fronting | - Column overload.- Low column temperature. | - Dilute the sample.- Increase the column temperature to improve analyte solubility and mass transfer. |
| Split Peaks | - Clogged column frit.- Column void or channeling.- Sample solvent stronger than the mobile phase. | - Back-flush the column (disconnected from the detector).- Replace the column.- Dissolve the sample in a weaker solvent or the initial mobile phase. |
Problem 2: Baseline Issues (Drift, Noise, Spikes)
| Symptom | Possible Cause | Suggested Solution |
| Baseline Drift | - Incomplete column equilibration.- Mobile phase composition changing.- Temperature fluctuations. | - Allow sufficient time for the column to equilibrate with the mobile phase.- Ensure mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature. |
| Baseline Noise | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp failing. | - Degas the mobile phase and purge the pump.- Flush the system with a strong solvent; use high-purity solvents.- Replace the detector lamp. |
| Spikes | - Air bubbles passing through the detector.- Electrical interference. | - Thoroughly degas the mobile phase.- Ensure proper grounding of the HPLC system and other nearby electronics. |
Problem 3: Retention Time Variability
| Symptom | Possible Cause | Suggested Solution |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction (inconsistent flow rate). | - Prepare fresh mobile phase and ensure accurate composition.- Use a reliable column oven.- Check pump seals and check valves for leaks or wear. |
| No Peaks | - No sample injected.- Detector off or not set to the correct wavelength.- Incorrect mobile phase composition. | - Verify autosampler or manual injection procedure.- Check detector settings.- Confirm the mobile phase composition is appropriate for eluting the analyte. |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile:Water (50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Forced Degradation Study Protocol
To understand the stability of this compound and to challenge the specificity of the HPLC method, a forced degradation study can be performed.[4][5]
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration before HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Standard sample preparation workflow for HPLC analysis.
References
- 1. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 2-Deacetyltaxachitriene A in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low aqueous solubility of 2-Deacetyltaxachitriene A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the first step to address this?
A1: The initial and most common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[1] Dimethyl sulfoxide (B87167) (DMSO) is a widely used first choice due to its strong ability to dissolve many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1][2]
Q2: I've dissolved this compound in DMSO, but it crashes out of solution when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[1] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells.[1][3] A final concentration of 0.5% or less is often recommended.[3]
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock into the aqueous buffer.[4]
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while vortexing or rapidly mixing the medium.[1][5] This helps disperse the compound quickly and prevents localized high concentrations that lead to precipitation.[1]
-
Gentle Warming: Pre-warming the aqueous medium to 37°C can help maintain solubility during dilution.[1][5]
Q3: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?
A3: If DMSO is not suitable, other water-miscible organic solvents can be tested.[1] The choice depends on the compound's properties and the experimental system's tolerance.[1] Always run a vehicle control with the same final solvent concentration to account for any solvent-specific effects on your assay.[1][6]
| Solvent | Type | Advantages | Disadvantages |
| DMSO | Polar Aprotic | High solubilizing power for many organic compounds.[1][2] | Can be cytotoxic at concentrations >0.5%-1%.[3] May precipitate upon aqueous dilution.[1] |
| Ethanol | Polar Protic | Biologically compatible at low concentrations.[3] | Lower solubilizing power for highly nonpolar compounds compared to DMSO.[7] |
| Methanol | Polar Protic | Can be a good solvent for certain compounds. | Can be toxic to cells.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | Good solubilizing power.[1] | Higher toxicity profile than DMSO.[7] |
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, if the compound has ionizable functional groups.[1][9] For acidic compounds, increasing the pH (making the solution more basic) can increase solubility.[5] Conversely, for basic compounds, decreasing the pH (making the solution more acidic) can enhance solubility by forming a more soluble salt.[5] However, it is crucial to ensure the final pH is compatible with your biological assay.[5]
Q5: My assay results are variable and not reproducible. Could this be due to low solubility?
A5: Absolutely. Poor solubility is a major cause of unreliable in vitro data.[10] If the compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended, leading to underestimated activity and poor reproducibility.[10] Aggregation of the compound can also cause non-specific effects or artifacts in the assay.[1] It is recommended to visually inspect your final solutions for any signs of precipitation or turbidity before adding them to the assay.[1]
Troubleshooting Guide
Issue 1: Compound precipitates over the duration of the experiment.
-
Problem: The compound is supersaturated and not thermodynamically stable in the aqueous medium.[1]
-
Solution:
-
Reduce Final Concentration: Determine the limit of solubility in your assay medium and work at concentrations below this limit.[4]
-
Use Solubility Enhancers: Incorporate excipients like cyclodextrins or surfactants into your assay medium.[1][11] These agents can form inclusion complexes or micelles, respectively, which help keep hydrophobic compounds dispersed.[1][11]
-
Issue 2: High background signal or assay artifacts are observed.
-
Problem: The compound may be forming aggregates that interfere with the assay, for example, by scattering light or interacting non-specifically with assay components.[1]
-
Solution:
-
Visual Inspection: Check the solution for any cloudiness or turbidity.[1]
-
Incorporate a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween 80) in the assay buffer can sometimes prevent aggregation. Be sure to test the surfactant's effect on your system with a vehicle control.[6][12]
-
Advanced Formulation: For persistent issues, consider more advanced formulation strategies like creating nanocrystals or lipid-based formulations, which increase the surface area and dissolution rate.[13][14][15]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound using an analytical balance.
-
Calculate Solvent Volume: Based on the compound's molecular weight, calculate the volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration.[5]
-
Dissolution: Add the calculated DMSO volume to the vial containing the compound.[5]
-
Mixing: Vortex the vial vigorously for 1-2 minutes.[1] If dissolution is incomplete, gentle warming in a 37°C water bath or brief sonication in a water bath sonicator can be applied.[1][5]
-
Inspection: Visually confirm that no solid particles remain. The solution should be clear.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5]
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Warm your sterile aqueous buffer or cell culture medium to the assay temperature (e.g., 37°C).[1]
-
Prepare Intermediates (Optional but Recommended): If making a large dilution, first prepare an intermediate dilution of the stock in pure DMSO.[5]
-
Add to Aqueous Medium: While vortexing the pre-warmed medium, add the required volume of the DMSO stock dropwise. This rapid mixing is critical to prevent precipitation.[1][5]
-
Final Mix: Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.
-
Final Inspection: Before adding to your experiment, visually inspect the final working solution for any signs of precipitation.[1]
-
Vehicle Control: Prepare a vehicle control using the exact same procedure and final concentration of DMSO.[1]
Visualizations
Caption: Workflow for solubilizing this compound for in vitro assays.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Potential mechanism of action via HDAC inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Purification Protocols for 2-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Deacetyltaxachitriene A. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a member of the taxane (B156437) family, include preparative High-Performance Liquid Chromatography (HPLC), column chromatography, and crystallization.[1][2] Preparative HPLC, particularly in reverse-phase mode, is widely used for its high resolution and efficiency in separating structurally similar taxanes.[1][3] Column chromatography with silica (B1680970) gel is often employed as an initial purification step. Crystallization can be used as a final step to achieve high purity.[4]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the presence of numerous structurally related taxane analogs in the crude extract, which often have very similar polarities, making separation difficult.[3] Additionally, taxanes can be sensitive to pH and temperature, potentially leading to degradation or isomerization during purification.[3] Achieving high purity and yield simultaneously can also be a significant challenge.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical High-Performance Liquid Chromatography (HPLC) with a UV detector. Other analytical techniques such as Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification are also crucial for confirming the identity and purity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Preparative HPLC Troubleshooting
Problem: Poor resolution between this compound and impurities.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.[5][6] |
| Incorrect column chemistry. | Select a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or a cyano column, which can offer different interactions with the analytes. |
| Column overloading. | Reduce the sample load. Overloading can lead to peak broadening and loss of resolution. Perform a loading study on an analytical column first to determine the optimal sample concentration.[7] |
| Flow rate is too high. | Decrease the flow rate. A lower flow rate can increase the interaction time with the stationary phase and improve resolution, although it will increase the run time.[1] |
Problem: Peak tailing or fronting.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | For peak tailing, this can be due to interactions between basic functional groups on the analyte and acidic silanol (B1196071) groups on the silica support.[8] Add a competing base (e.g., triethylamine) to the mobile phase or operate at a lower pH to protonate the silanols.[8] |
| Column overload. | Peak fronting is often a sign of mass overload.[9][10] Dilute the sample or inject a smaller volume.[9] |
| Column degradation. | A void at the column inlet or a contaminated frit can cause peak shape issues.[11] Replace the column or try back-flushing the column with a strong solvent. |
| Inappropriate sample solvent. | The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
Crystallization Troubleshooting
Problem: Failure of this compound to crystallize.
| Possible Cause | Suggested Solution |
| Purity of the starting material is too low. | Further purify the material using preparative HPLC or column chromatography to remove impurities that can inhibit crystallization. |
| Incorrect solvent system. | Experiment with a variety of solvent/anti-solvent systems. A common approach for taxanes is to dissolve the compound in a good solvent (e.g., dichloromethane, acetone) and slowly add an anti-solvent (e.g., hexane, heptane) until turbidity is observed, then allow it to stand.[4] |
| Supersaturation is not achieved or is too high. | If no crystals form, the solution may not be sufficiently supersaturated. Slowly evaporate the solvent or cool the solution. If only oil or amorphous precipitate forms, the supersaturation may be too high. Try using a more dilute solution or a slower addition of the anti-solvent. |
| Lack of nucleation sites. | Introduce a seed crystal or scratch the inside of the glass vessel to induce nucleation. |
Problem: Formation of small or poor-quality crystals.
| Possible Cause | Suggested Solution |
| Rapid crystal growth. | Slow down the crystallization process. This can be achieved by slowing the rate of anti-solvent addition, reducing the rate of solvent evaporation, or cooling the solution more slowly. |
| Presence of impurities. | Even small amounts of impurities can affect crystal growth. Re-purify the material. |
| Suboptimal temperature. | Experiment with different crystallization temperatures. Some compounds form better crystals at room temperature, while others require refrigeration.[12] |
Data Presentation
The following tables provide example data for the purification of a taxane compound, which can be used as a reference for optimizing the purification of this compound.
Table 1: Influence of Preparative HPLC Flow Rate on Purity and Recovery (Example Data)
| Flow Rate (mL/min) | Purity (%) | Recovery (%) |
| 10 | 95.3 | 85.2 |
| 15 | 93.1 | 89.5 |
| 20 | 90.5 | 92.3 |
Based on data for 10-deacetyltaxol (B21601) purification.[1][3]
Table 2: Influence of Mobile Phase Composition on Taxane Separation (Example Data for Reverse-Phase HPLC)
| Acetonitrile:Water Ratio | Resolution (Rs) between Taxane X and Impurity Y | Retention Time of Taxane X (min) |
| 40:60 | 1.2 | 25.4 |
| 45:55 | 1.8 | 18.7 |
| 50:50 | 1.5 | 14.1 |
Experimental Protocols
Preparative Reverse-Phase HPLC Protocol (General)
-
Column: C18, 10 µm particle size, 50 mm x 250 mm.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: Start with a composition that provides good separation on an analytical scale (e.g., 40% B) and ramp up to a higher concentration of B (e.g., 70% B) over 30 minutes.
-
Flow Rate: Start with a flow rate scaled up from the analytical method (e.g., 20 mL/min).
-
Detection: UV at 227 nm.
-
Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine purity.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Crystallization Protocol (General)
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dichloromethane).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., n-hexane or petroleum ether) dropwise with gentle stirring until the solution becomes slightly turbid.
-
Incubation: Cover the container and allow it to stand undisturbed at a controlled temperature (e.g., room temperature or 4°C).
-
Crystal Formation: Crystals should form over a period of hours to days.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for HPLC purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
minimizing epimerization of 2-Deacetyltaxachitriene A during isolation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the minimization of epimerization of 2-Deacetyltaxachitriene A during its isolation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a closely related impurity in my final product, which I suspect is an epimer of this compound. What is the most likely cause?
A1: The most probable cause of epimerization in taxanes like this compound is exposure to basic or near-neutral pH conditions during extraction and purification.[1] The epimerization at the C-7 position is known to be base-catalyzed.[1][2] Since your target molecule is a 10-deacetylated taxane, it is likely even more susceptible to this base-catalyzed epimerization than its acetylated counterparts.[1]
Q2: At what specific pH range should I maintain my solutions to minimize epimerization?
A2: To minimize epimerization, it is crucial to maintain a slightly acidic pH. For related taxanes, the pH of maximum stability has been observed to be around 4.[3] It is strongly recommended to keep the pH of all aqueous solutions and chromatography mobile phases in the range of 3.5 to 4.5. Avoid any exposure to pH levels above 6.0.
Q3: Can the temperature during the isolation process affect the rate of epimerization?
A3: Yes, temperature plays a significant role in the kinetics of chemical reactions, including epimerization. While the literature emphasizes pH as the primary driver, it is a standard practice in natural product isolation to work at reduced temperatures to minimize all potential degradation pathways. We recommend performing all extraction and chromatography steps at or below room temperature, and ideally at 4°C, especially for prolonged steps.
Q4: What solvents are recommended for the extraction and purification of this compound to reduce the risk of epimerization?
A4: A variety of solvents can be used for the extraction of taxanes, including ethanol (B145695), methanol (B129727), and acetone (B3395972), often in combination with water.[4][5] For purification, normal-phase chromatography using solvent systems like ethyl acetate (B1210297)/hexane (B92381) and reverse-phase chromatography with acetonitrile (B52724)/water or methanol/water are common.[4][6] The key is not just the organic solvent itself, but the pH of the aqueous component of the mixture. When using aqueous solvent mixtures, ensure the water is buffered to a pH of around 4.
Q5: I am using silica (B1680970) gel for chromatography. Could this be contributing to epimerization?
A5: Standard silica gel can have a slightly acidic surface, which is generally favorable for preventing base-catalyzed epimerization. However, the purity of the silica and the solvents used can influence the local pH environment. If you suspect issues, you can consider using a buffered mobile phase or high-purity, neutral silica gel. For reverse-phase chromatography, ensure the aqueous portion of your mobile phase is buffered to an acidic pH.
Q6: How can I confirm that the impurity I am seeing is indeed the C-7 epimer?
A6: Confirmation of the epimer can be achieved through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separation and quantification.[2] To confirm the structure, isolation of the impurity followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is necessary to determine the stereochemistry at the C-7 position.[1][7]
Data on pH-Dependent Stability of Related Taxanes
The following table summarizes the stability of taxanes under different pH conditions, based on available literature for related compounds. This data highlights the critical role of pH in preventing unwanted epimerization.
| Compound | pH Range | Observation | Reference |
| Paclitaxel (B517696) & related taxanes | 1-5 | No evidence of epimerization was noted at acidic pH values. The pH of maximum stability appeared to be around pH 4. | [3] |
| Paclitaxel & other taxanes | Near neutral to higher pH | Epimerization was found to be base-catalyzed. | [1] |
| 10-deacetyltaxol | Basic aqueous solutions | Removal of the C10 acetyl group increases the epimerization rate in basic aqueous solutions. | [1] |
| Paclitaxel | Basic conditions | The epimerization of Taxol to 7-Epi-Taxol is primarily driven by basic conditions. | [2] |
| Cabazitaxel | 4.41 - 6.20 | The rate of degradation is minimal at near-neutral pH values at high temperatures. | [8] |
Experimental Protocols
Protocol 1: pH-Controlled Extraction of this compound
-
Plant Material Preparation: Grind the fresh or dried plant material to a fine powder. It is preferable to use fresh material to avoid degradation that can occur during drying.[4][6]
-
Extraction Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water. Adjust the pH of the water to 4.0 using a suitable buffer (e.g., acetate buffer) before mixing with ethanol.
-
Extraction: Macerate the powdered plant material in the pH-adjusted extraction solvent at a 1:10 (w/v) ratio. Perform the extraction at 4°C for 24 hours with constant, gentle agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C.
-
Liquid-Liquid Partitioning: Partition the concentrated aqueous extract with ethyl acetate. Ensure the aqueous phase remains at pH 4.0 throughout this process. Collect the organic phase containing the taxanes.
-
Drying and Storage: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure. Store the crude extract at -20°C until further purification.
Protocol 2: Chromatographic Purification with Minimized Epimerization
-
Column Preparation: Pack a silica gel column for normal-phase chromatography. Equilibrate the column with a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.[6] To further minimize epimerization risk, a small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to ensure acidic conditions.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Reverse-Phase HPLC (if necessary): For final purification, use a reverse-phase C18 column. The mobile phase should be a mixture of acetonitrile and water, with the aqueous component buffered to pH 4.0.[6]
-
Product Handling: After evaporation of the solvent from the pure fractions, store the isolated this compound at low temperature (-20°C or below) under an inert atmosphere.
Visual Guides
Caption: Workflow for the isolation of this compound with epimerization control.
Caption: Base-catalyzed epimerization of the C-7 hydroxyl group via a retro-aldol/aldol mechanism.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
optimization of reaction conditions for 2-Deacetyltaxachitriene A synthesis
Technical Support Center: 2-Deacetyltaxachitriene A Synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound. While this specific taxane (B156437) analogue may have unique challenges, the information presented here is based on established principles for the synthesis and purification of complex taxanes and can serve as a valuable resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis is very low. What are the most common areas for material loss?
A1: Low overall yields in complex syntheses like that of taxanes are common and can be attributed to several factors. Each step, even those with high individual yields, contributes to a cumulative loss. Common issues include incomplete reactions, formation of side products, degradation of intermediates, and mechanical losses during transfers and purification.[1][2] It is crucial to optimize each step and handle materials with care.[2]
Q2: I am having difficulty with the formation of the 6-8-6 tricyclic taxane core. What strategies can I employ?
A2: The construction of the central eight-membered ring within the 6-8-6 tricyclic framework is a well-documented challenge in taxane synthesis.[1] Success often depends on the chosen strategy, such as a ring-closing metathesis or an intramolecular Diels-Alder reaction.[1][3] Optimization of reaction conditions, including catalyst, solvent, and temperature, is critical. Careful consideration of the stereochemistry and functional groups on the precursor is also essential for successful cyclization.
Q3: My purified product is still showing impurities by HPLC. What purification strategies are most effective for taxanes?
A3: Taxanes and their intermediates often require multi-step purification protocols. A single chromatographic method is rarely sufficient.[4] A common approach is to use a combination of normal-phase and reverse-phase chromatography.[4][5] Pre-purification using solid-phase extraction (SPE) can remove major impurities.[6] Subsequent purification may involve reverse-phase HPLC with an acetonitrile (B52724)/water gradient, followed by recrystallization to achieve high purity.[5][7]
Q4: My starting materials are from a commercial source, but my reactions are inconsistent. Could this be a source of the problem?
A4: Absolutely. The purity of starting materials and reagents is critical for consistent results.[2] Even reagents from reliable commercial sources can vary in purity between lots. It is good practice to purify reagents and solvents if necessary and to ensure your starting reactant is pure before beginning a reaction.[2]
Q5: I suspect my product is decomposing during workup or purification. How can I mitigate this?
A5: Taxane intermediates can be sensitive to pH, temperature, and air exposure. If you suspect decomposition, consider quenching the reaction and immediately proceeding to workup while keeping the solution cold.[2] If your compound is acid-sensitive, be cautious during silica (B1680970) gel chromatography and consider using a neutralized silica gel.[2] When possible, store purified compounds neat and at low temperatures.[2]
Troubleshooting Guides
Table 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Inaccurate Reagent Measurement | Double-check all calculations. Use calibrated pipettes and balances for accurate measurements.[2] |
| Impure Reagents or Solvents | Purify solvents and reagents before use, especially if they are hygroscopic or prone to degradation.[2] |
| Suboptimal Reaction Temperature | Use a temperature-controlled bath to maintain the correct temperature. Monitor the internal reaction temperature. |
| Poor Stirring | Ensure the reaction mixture is being stirred vigorously and homogeneously. Use an appropriate stir bar size.[2] |
| Material Loss During Workup | Rinse all glassware (flasks, funnels) multiple times with the extraction solvent to recover all product.[2] |
| Product Decomposition | If the product is unstable, perform the workup and purification at low temperatures and as quickly as possible.[2] |
Table 2: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Do not quench prematurely.[2] |
| Deactivated Reagent or Catalyst | Use fresh reagents or a newly opened bottle. Some reagents are sensitive to air and moisture. |
| Reversible Reaction | Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct like water. |
| Incorrect Stoichiometry | Re-evaluate the stoichiometry of the reactants. A slight excess of one reagent may be necessary.[1] |
Table 3: Purification Difficulties
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | Try a different solvent system for column chromatography or switch to a different stationary phase (e.g., from silica to alumina (B75360) or C18).[5] |
| Product Streaking on TLC/Column | Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent. |
| Low Recovery from Column | Ensure the product is not irreversibly binding to the stationary phase. Pre-treating the silica gel may be necessary. Also, thoroughly rinse the drying agent used after workup.[2] |
| Inseparable Diastereomers | Diastereomers can sometimes be separated by changing the chromatography conditions or by using preparative HPLC.[1] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Optimization
This protocol outlines a general approach to optimizing a key reaction step, for example, a coupling or cyclization reaction.
-
Establish a Baseline: Run the reaction using the conditions reported in the literature or from a preliminary experiment. Analyze the crude reaction mixture by HPLC or ¹H NMR to determine the initial yield and purity.
-
Vary One Parameter at a Time: Systematically vary individual reaction parameters such as temperature, concentration, catalyst loading, and solvent.
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 60 °C).
-
Solvent Screening: Test a range of solvents with different polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).
-
Catalyst/Reagent Loading: Vary the equivalents of the key reagent or catalyst to find the optimal loading.
-
Analysis: Analyze the outcome of each reaction to determine the effect of the varied parameter on the yield and purity.
-
Combine Optimal Conditions: Once the optimal condition for each parameter is identified, run a final reaction combining all optimized parameters.
Table 4: Example of Optimization Data for a Hypothetical Coupling Reaction
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Dichloromethane | 25 | 5 | 45 |
| 2 | Toluene | 25 | 5 | 60 |
| 3 | Toluene | 60 | 5 | 75 |
| 4 | Toluene | 80 | 5 | 72 (decomposition observed) |
| 5 | Toluene | 60 | 2.5 | 65 |
| 6 | Toluene | 60 | 10 | 76 |
Protocol 2: General Purification of a Taxane Intermediate
This protocol provides a general workflow for the purification of a crude taxane intermediate.
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup to remove water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Solid-Phase Extraction (Pre-purification): Dissolve the crude residue in a minimal amount of solvent and load it onto a silica-based solid-phase extraction (SPE) cartridge.[6] Elute with a stepwise gradient of a solvent mixture (e.g., hexane/ethyl acetate) to remove non-polar and highly polar impurities.[6]
-
Normal-Phase Chromatography: Subject the partially purified material to flash column chromatography on silica gel. Use a solvent system determined by TLC analysis.
-
Reverse-Phase HPLC: For high purity, further purification can be achieved using semi-preparative reverse-phase HPLC.[6] A common mobile phase is a gradient of acetonitrile in water.[5][6]
-
Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be performed to achieve the final desired purity.[7]
Visualizations
References
- 1. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Towards taxane analogues synthesis by dienyne ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 5. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
addressing matrix effects in LC-MS analysis of 2-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Deacetyltaxachitriene A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" encompasses all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] Ion suppression, a decrease in the analyte's signal, is the more common phenomenon.[5][6] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[2][7]
Q2: What are the primary causes of matrix effects in LC-MS bioanalysis?
A2: The leading causes of matrix effects, particularly ion suppression, in bioanalysis are phospholipids (B1166683) from biological membranes, which can co-extract with the analyte of interest.[5] Other contributing factors include competition for ionization between the analyte and co-eluting matrix components, as well as alterations in the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder efficient ionization.[8] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][8]
Q3: How can I determine if my analysis of this compound is experiencing matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column.[2][9] A blank matrix sample is then injected.[2] Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[2][9]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[1][5][9] A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.
Problem: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects.
Solutions:
-
Assess for Matrix Effects:
-
Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Utilize the post-column infusion technique to identify the retention time windows where matrix effects are most pronounced.[2]
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5]
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances, especially phospholipids.[7] Consider using specialized PPT plates that target phospholipid removal.[5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent.[5] Optimization of solvent polarity and pH can improve selectivity.[5]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interfering compounds.[1] Method development is required to select the appropriate sorbent and elution conditions.
-
-
Refine Chromatographic Conditions:
-
Improve Separation: Modify the LC gradient, mobile phase composition, or column chemistry to chromatographically separate this compound from co-eluting matrix components.[2][10]
-
Divert Valve: Use a divert valve to direct the initial and final portions of the LC run, which often contain high concentrations of salts and other interferences, to waste instead of the mass spectrometer.[9]
-
-
Employ an Appropriate Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects.[11][12][13] A SIL-IS of this compound will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, allowing for accurate correction.[14]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and retention time can be used.[14]
-
Problem: Low signal intensity for this compound.
Possible Cause: Significant ion suppression.
Solutions:
-
Enhance Sample Cleanup: As outlined above, more rigorous sample preparation techniques like SPE or LLE are crucial to reduce the concentration of interfering matrix components.[6]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[9][10] However, this approach is only viable if the resulting concentration of this compound remains above the method's limit of quantitation.
-
Reduce Injection Volume: Injecting a smaller volume can decrease the total amount of matrix introduced into the ion source.[10]
-
Optimize Ion Source Parameters:
-
Adjust parameters such as spray voltage, gas flows, and temperature to optimize the ionization of this compound in the presence of the sample matrix.
-
Consider switching the ionization mode (e.g., from ESI to APCI) if the analyte is amenable, as APCI can be less susceptible to matrix effects.[8]
-
Quantitative Data Summary
The following tables illustrate the impact of different sample preparation methods on matrix effects and the recovery of this compound. Note: This data is representative and may not reflect actual experimental results.
Table 1: Effect of Sample Preparation on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | -45% (Ion Suppression) |
| Liquid-Liquid Extraction (MTBE) | -15% (Ion Suppression) |
| Solid-Phase Extraction (C18) | -5% (Ion Suppression) |
Table 2: Recovery of this compound with Different Extraction Methods
| Extraction Method | Mean Recovery (%) | RSD (%) |
| Protein Precipitation | 95.2 | 8.5 |
| Liquid-Liquid Extraction | 88.7 | 4.2 |
| Solid-Phase Extraction | 92.1 | 3.1 |
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the final mobile phase solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the same concentration of this compound into the final extract.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Set B) / (Peak Area in Set A)) * 100
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. providiongroup.com [providiongroup.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Validating the Bioactivity of 2-Deacetyltaxachitriene A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. Due to the limited publicly available data on this specific compound, this guide will draw comparisons with the well-established anticancer drug Paclitaxel (B517696) (Taxol®) and another bioactive natural product, Alopecurone J. By presenting available data on related compounds and established drugs, we aim to provide a framework for validating the potential therapeutic efficacy of this compound and to highlight areas for future research.
While direct experimental data for this compound is scarce, studies on other non-alkaloidal taxane diterpenes isolated from Taxus chinensis have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] Notably, some of these compounds have shown efficacy in paclitaxel-resistant cell lines, suggesting a potential alternative mechanism of action or a different binding affinity to tubulin.[1] This guide will therefore use Paclitaxel as a benchmark for microtubule-targeting agents and Alopecurone J as an example of a natural product with a distinct mechanism of action.
Data Presentation: Comparative Cytotoxicity and Bioactivity
The following tables summarize the cytotoxic and inhibitory activities of Paclitaxel and Alopecurone J across various cancer cell lines. This data serves as a reference for the potential potency of novel taxane derivatives like this compound.
Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Various | Various | 2.5 - 7.5 | 24 |
| SK-BR-3 | Breast (HER2+) | ~5 | 72 |
| MDA-MB-231 | Breast (Triple Negative) | ~10 | 72 |
| T-47D | Breast (Luminal A) | ~2.5 | 72 |
| NSCLC | Non-Small Cell Lung | 0.027 µM (median) | 120 |
| SCLC | Small Cell Lung | 5.0 µM (median) | 120 |
| 4T1 | Murine Breast Cancer | ~15.6 - 31.25 µM | 48 |
Note: IC50 values can vary between studies due to different experimental conditions.[3][4][5][6]
Table 2: Bioactivity of Alopecurone J
| Activity | Cell Line(s) | IC50 (µM) |
| Cytotoxicity | A2780, A549, HeLa, HCT116 | 9.97 - 30.91 |
| Pan-HDAC Inhibition | - | 0.08 - 3.85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity studies. Below are standard protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is widely used to measure the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT and form a dark blue formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[7]
Histone Deacetylase (HDAC) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of HDAC enzymes.
Principle: This colorimetric assay measures the activity of HDACs by detecting the amount of deacetylated substrate. A specific antibody that recognizes the deacetylated histone is used, and the signal is inversely proportional to the HDAC activity.[8]
Protocol:
-
Substrate Coating: An acetylated histone substrate is pre-coated onto the wells of a microplate.
-
Enzyme Reaction: Add nuclear extracts or purified HDAC enzymes to the wells, along with the test inhibitor (e.g., Alopecurone J) or a known inhibitor like Trichostatin A as a positive control. Incubate at 37°C for 45-60 minutes to allow for deacetylation.
-
Washing: Wash the wells to remove the enzyme and inhibitor.
-
Antibody Incubation: Add a specific antibody that binds to the remaining un-deacetylated substrate and incubate at room temperature for 60 minutes.
-
Secondary Antibody and Detection: After washing, add a secondary antibody conjugated to a reporter enzyme (e.g., HRP). Add the substrate for the reporter enzyme to generate a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The amount of color is inversely proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8][9]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the compounds discussed.
References
- 1. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. epigentek.com [epigentek.com]
Comparative Cytotoxicity Analysis: Paclitaxel vs. 2-Deacetyltaxachitriene A
A direct comparative analysis of the cytotoxicity of Paclitaxel (B517696) and 2-Deacetyltaxachitriene A cannot be provided at this time due to a lack of available scientific data on this compound. Extensive searches of scientific literature and databases did not yield any studies detailing the cytotoxic effects or biological activity of this compound.
Therefore, this guide will focus on providing a comprehensive overview of the well-documented cytotoxicity of the widely used chemotherapeutic agent, Paclitaxel. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals. Should data for this compound become publicly available, a comparative analysis can be conducted.
Cytotoxicity Profile of Paclitaxel
Paclitaxel is a potent anti-cancer agent that primarily works by interfering with the normal function of microtubules during cell division.[1] Its cytotoxic effects have been extensively studied across a wide range of cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of paclitaxel in various human tumor cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Type |
| Various Human Tumor Cell Lines | Mixed | 2.5 - 7.5 | 24 | Clonogenic Assay[2] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 9.4 (median) | 24 | Tetrazolium-based assay[3] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 0.027 (median, µM) | 120 | Tetrazolium-based assay[3] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | 25 (median, µM) | 24 | Tetrazolium-based assay[3] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | 5.0 (median, µM) | 120 | Tetrazolium-based assay[3] |
| Human Ovarian Carcinoma | Ovarian Cancer | 1.1 (mean) | Continuous | Sulforhodamine B assay[4] |
Note: IC50 values can vary depending on the cell line, exposure duration, and the specific assay used.
Experimental Protocols
A common method to determine the cytotoxicity of a compound is the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Paclitaxel in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Paclitaxel-Induced Cytotoxicity
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for assessing in vitro cytotoxicity.
References
- 1. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel derivatives for targeted therapy of cancer: toward the development of smart taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of histone deacetylase and DNA topoisomerase II-Targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Taxanes: A Comparative Analysis of Paclitaxel and Docetaxel
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a detailed in vitro comparison of the efficacy of two prominent taxane (B156437) anticancer agents, Paclitaxel and Docetaxel. While the initial intent was to compare these with 2-Deacetyltaxachitriene A, a thorough search of scientific literature and bioassay databases revealed a lack of publicly available in vitro efficacy data for this specific compound. Therefore, this document focuses on the well-established and clinically relevant taxanes, Paclitaxel and Docetaxel, to provide a valuable resource for the research community. The comparison encompasses cytotoxic activity, induction of apoptosis, and effects on the cell cycle, supported by experimental data and detailed protocols.
Introduction to Taxanes
Taxanes are a class of diterpenoid compounds that represent a cornerstone of chemotherapy for a variety of solid tumors.[1] Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[2] By binding to β-tubulin, taxanes promote the assembly of microtubules and inhibit their depolymerization.[2] This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[2] Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analogue Docetaxel are the most widely studied and clinically utilized members of this class.[2]
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the cytotoxic potency of a compound. The following table summarizes the IC50 values for Paclitaxel and Docetaxel in various human cancer cell lines, demonstrating their potent anti-proliferative activity. In several ovarian carcinoma cell lines, Docetaxel was found to be 1.2 to 2.6 times more active than Paclitaxel on a molar basis.[3]
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| A2780 | Ovarian Carcinoma | - | 0.23 - 2.30 |
| HCT/pk | Colon Carcinoma | - | - |
| L2987 | Lung Carcinoma | - | - |
| M109 | Lung Carcinoma | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Mechanism of Action: Microtubule Stabilization and Apoptosis
The binding of taxanes to microtubules leads to a cascade of cellular events culminating in apoptosis. The stabilized microtubules interfere with the normal function of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
Caption: General signaling pathway of taxanes.
Experimental Workflow for In Vitro Efficacy Assessment
A standardized workflow is crucial for the reliable comparison of the in vitro efficacy of different compounds. The following diagram outlines a typical experimental process for evaluating taxanes.
Caption: Experimental workflow for in vitro efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of taxanes on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Taxanes (Paclitaxel, Docetaxel) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the taxanes in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after taxane treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Taxanes
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with taxanes at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of taxanes on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Taxanes
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with taxanes as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.
Conclusion
This guide provides a comparative overview of the in vitro efficacy of Paclitaxel and Docetaxel, two of the most important taxane-based chemotherapeutic agents. The provided data and protocols offer a foundation for researchers to design and conduct their own comparative studies. While information on this compound remains elusive, the principles and methods outlined here are broadly applicable to the evaluation of novel taxane analogues and other potential anticancer compounds. Future research into the bioactivity of minor taxanes like this compound is warranted to explore their potential therapeutic value.
References
Unraveling the Structure-Activity Relationship of 2-Deacetyltaxachitriene A Analogs: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring analogs of 2-deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. The insights are drawn from a key study that evaluated the cytotoxic effects of thirteen taxane diterpenoids against the HeLa human cervical cancer cell line, providing a valuable dataset for SAR analysis.
Comparative Cytotoxicity of Taxane Analogs
The antiproliferative activity of thirteen taxane diterpenoids, isolated from Taxus chinensis var. mairei, was evaluated using an MTT assay against HeLa cells. The half-maximal inhibitory concentrations (IC50) reveal significant variations in cytotoxicity based on structural modifications to the taxane core. While this compound was not explicitly named in this specific study, the tested compound, taxachitriene A, represents a very close structural analog, differing only by the presence of an acetyl group at the C-2 position. The data from these naturally occurring analogs provide a strong foundation for understanding the SAR of this compound class.
The cytotoxic activities of the evaluated taxanes are summarized in the table below. The compounds are grouped by their core skeletal structure to facilitate comparison.
| Compound ID | Compound Name | Taxane Skeleton Type | Modifications from Taxachitriene A Core | IC50 (µM) against HeLa Cells |
| 1 | 2',7,10,13-tetra-O-deacetyl-N-debenzoyl-N-cinnamoyltaxol | Taxane | C-13 side chain, various deacetylation | > 100 |
| 2 | 2',10,13-tri-O-deacetyl-N-debenzoyl-N-cinnamoyltaxol | Taxane | C-13 side chain, various deacetylation | > 100 |
| 3 | Taxayuntin A | Taxane | Modifications at C-5, C-9, C-10 | > 100 |
| 4 | 5α-de-O-cinnamoyltaxagifine | Taxane | De-cinnamoylation at C-5 | > 100 |
| 5 | Taxachitriene A | Taxane | - | > 100 |
| 6 | 10-deacetyl-taxachitriene B | Taxane | Modifications at C-10 and C-13 | > 100 |
| 7 | 13-O-acetyl-9-de-O-acetyl-9-O-benzoyl-10-de-O-benzoyltaxchinin A | Taxane | Rearrangement and modifications at C-9, C-10, C-13 | > 100 |
| 8 | Taxuspine W | Bicyclic Taxane | Bicyclic core | > 100 |
| 9 | 2-deacetoxy-5-decinnamoyltaxodine B | Bicyclic Taxane | Bicyclic core, decinnamoylation at C-5 | > 100 |
| 10 | 10-deacetyl-2-deacetoxy-10-O-benzoyl-taxchinin I | 3,11-cyclotaxane | Cyclized core | > 100 |
| 11 | Taxchinin I | 3,11-cyclotaxane | Cyclized core | > 100 |
| 12 | 2-deacetoxy-taxinine J | 12,16-epoxy taxane | Epoxy-bridged core | > 100 |
| 13 | 2-deacetoxy-taxinine B | 12,16-epoxy taxane | Epoxy-bridged core | 13.3 |
Key Structure-Activity Relationship Insights
Analysis of the cytotoxicity data reveals several key structural features that influence the anti-proliferative activity of these taxane analogs:
-
The C-5 Cinnamoyl Moiety is Crucial for Activity: A striking observation is the dramatically increased potency of 2-deacetoxy-taxinine B (13) , which possesses a cinnamoyl group at the C-5 position. Its IC50 of 13.3 µM stands in stark contrast to the inactivity (>100 µM) of most other tested compounds. This suggests that the hydrophobic and bulky cinnamoyl side chain at this position is a critical determinant for cytotoxicity in this series of analogs.
-
Core Skeleton Modifications Reduce Activity: The majority of the tested compounds, including those with the standard taxane, bicyclic taxane, and 3,11-cyclotaxane skeletons, were found to be largely inactive. This indicates that significant alterations to the core taxane ring system, such as the formation of bicyclic or cyclized structures, are detrimental to their cytotoxic potential against HeLa cells, at least in the absence of other favorable substitutions like the C-5 cinnamoyl group.
-
The 12,16-Epoxy Bridge May Contribute to Potency: The most active compound, 2-deacetoxy-taxinine B (13) , features a 12,16-epoxy bridge. While its direct counterpart without this bridge was not tested, the high activity of this compound suggests that this structural feature, in combination with the C-5 cinnamoyl group, may be favorable for activity.
Below is a graphical representation of the key SAR findings.
Caption: Key structure-activity relationships of the evaluated taxane analogs.
Experimental Protocols
The determination of the cytotoxic activity of the taxane analogs was performed using standard and well-established cell biology and biochemical assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The taxane analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
The general workflow for the cytotoxicity screening is depicted below.
Caption: Workflow for the MTT cytotoxicity assay.
Microtubule Stabilization Assay (In Vitro Tubulin Polymerization Assay)
Taxanes are known to exert their anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. An in vitro tubulin polymerization assay can be used to directly measure the effect of these compounds on microtubule dynamics.
-
Tubulin Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP source (essential for polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: The taxane analogs are added to the reaction mixture. A known microtubule stabilizer (e.g., paclitaxel) and a destabilizer (e.g., nocodazole) are used as positive and negative controls, respectively.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The rate of tubulin polymerization is monitored over time by measuring the increase in fluorescence or turbidity (light scattering) in a temperature-controlled plate reader.
-
Data Analysis: The polymerization curves of the test compounds are compared to the controls. An increase in the rate and extent of polymerization indicates microtubule stabilization.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs based on currently available data from naturally occurring congeners. The critical role of the C-5 cinnamoyl group for cytotoxic activity has been highlighted. Further investigation through the synthesis and evaluation of a broader range of analogs is warranted to fully elucidate the SAR and to guide the design of more potent and selective anticancer agents based on this taxane scaffold.
Cross-Validation of Quantification Methods for 2-Deacetyltaxachitriene A: A Comparative Guide
Introduction
2-Deacetyltaxachitriene A is a member of the taxane (B156437) family, a class of diterpenoids that includes prominent anticancer agents such as paclitaxel (B517696) and docetaxel (B913). Accurate and precise quantification of this compound is crucial for various research and development activities, including pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound, based on established and validated methods for structurally similar taxane analogs. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a mixture based on their affinity for a stationary phase and a mobile phase. When coupled with a UV detector, it provides a robust and cost-effective method for quantifying compounds that possess a UV chromophore, which taxanes do. HPLC-UV methods are widely used for routine analysis in quality control settings.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS is the gold standard for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the analyte need to be measured in complex biological matrices like plasma.[1]
The following sections provide detailed experimental protocols and performance data from validated methods for paclitaxel and docetaxel, which can be used as starting points for developing a method for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Methods
HPLC-UV methods offer a balance of performance and accessibility for the quantification of taxanes. Below are examples of validated methods for paclitaxel.
Data Presentation: HPLC-UV Method Performance
| Parameter | Method 1 (Paclitaxel)[2] | Method 2 (Paclitaxel)[3] | Method 3 (Paclitaxel)[4] |
| Linearity Range | 10 - 50 µg/mL | 0.1 - 100 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.99997 |
| Accuracy (% Recovery) | 98.58 - 99.33% | 99.50 - 100.73% | 98.0 - 102.0% |
| Precision (%RSD) | < 2% | < 2% | Not Specified |
| Limit of Detection (LOD) | 1.57 µg/mL | 0.026 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 4.76 µg/mL | 0.085 µg/mL | Not Specified |
Experimental Protocols: HPLC-UV
Method 1: Paclitaxel Quantification [2]
-
Mobile Phase: Acetonitrile (B52724) : Methanol (60:40 v/v)
-
Column: Symmetry C18, 5 µm (4.6 x 250 mm)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 20 µL
Method 2: Paclitaxel in Self-emulsifying Formulation [3]
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Column: C18 LiChrospher® 100 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 20 µL
Method 3: Paclitaxel in Intravenous Emulsion [4]
-
Mobile Phase: Gradient of acetonitrile and water
-
Column: Agilent Luna® 100 Å C8 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 20°C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the preferred method.
Data Presentation: LC-MS/MS Method Performance
| Parameter | Method 1 (Docetaxel)[5][6] | Method 2 (Docetaxel)[7] | Method 3 (Docetaxel)[8] |
| Linearity Range | 1 - 500 ng/mL | 15.6 - 4000 ng/mL | 0.25 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9974 |
| Accuracy (% Bias) | -4.6 to 4.2% | Within acceptable limits | Not Specified |
| Precision (%RSD) | ≤ 7.0% | Within acceptable limits | ≤ 8.8% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1 ng/mL | 15.6 ng/mL | 0.25 ng/mL |
Experimental Protocols: LC-MS/MS
Method 1: Docetaxel in Human Plasma [5][6]
-
Mobile Phase: Water with 0.05% acetic acid and 20 µM sodium acetate (B1210297) : Methanol (30:70, v/v)
-
Column: Zorbax Eclipse Plus C18
-
Detection: Triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) in positive mode
-
Mass Transitions: Docetaxel: m/z 830.3 → 548.8; Paclitaxel (Internal Standard): m/z 876.3 → 307.7
-
Sample Preparation: Hybrid solid-phase extraction-protein precipitation
Method 2: Docetaxel in PLGA Nanoparticles [7]
-
Mobile Phase: Gradient of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol
-
Column: Nova-Pak® Phenyl (60 Å, 4 µm, 3.9 mm × 75 mm)
-
Flow Rate: 0.3 mL/min
-
Detection: Triple quadrupole linear ion trap mass spectrometer, MRM mode
-
Internal Standard: Paclitaxel
Method 3: Docetaxel in Human Serum [8]
-
Column: Accucore RP-MS 2.6 µm, 50 x 2.1 mm
-
Detection: Tandem mass spectrometry
-
Cycle Time: 2 minutes
-
Sample Preparation: Solid phase extraction (SPE)
-
Internal Standard: Paclitaxel
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of a taxane analog using either HPLC-UV or LC-MS/MS.
General analytical workflow for taxane quantification.
Cross-Validation Logic
The diagram below outlines the logical process for the cross-validation of two different analytical methods for quantifying the same analyte.
Logical flow for cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. rroij.com [rroij.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of the Microtubule Binding Affinity of 2-Deacetyltaxachitriene A and Related Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microtubule binding affinity of 2-Deacetyltaxachitriene A, a naturally occurring taxane (B156437) derivative. Due to the limited availability of direct binding data for this compound, this guide leverages data from structurally similar taxanes, including the parent compound paclitaxel (B517696) and its biosynthetic precursor baccatin (B15129273) III, to infer its potential binding characteristics. This comparison is supported by a summary of quantitative data from published literature and detailed experimental protocols for key microtubule binding assays.
Understanding the Taxane Binding Site
Taxanes, a class of potent anticancer agents, exert their therapeutic effect by binding to the β-tubulin subunit within microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for cell division and ultimately leading to apoptotic cell death. The binding affinity of a taxane for microtubules is a critical determinant of its biological activity.
Comparative Binding Affinity of Taxane Analogs
| Compound | Key Structural Features | Microtubule Binding Affinity (Kb, M⁻¹) | Reference |
| Paclitaxel | Contains the taxane core, a C13 phenylisoserine (B1258129) side chain, and a C2-benzoyl group. | ~1 x 10⁷ - 1 x 10⁸ | [1][2] |
| Baccatin III | Lacks the C13 side chain but retains the taxane core and C2-benzoyl group. | ~1.5 x 10⁵ | [2] |
| This compound (Inferred) | Lacks the C13 side chain and the C2-acetyl group. Possesses a C2-benzoyl group. | Likely lower than Baccatin III | N/A |
Based on the available data, the absence of the C13 side chain in baccatin III results in a significant reduction in binding affinity compared to paclitaxel. It is therefore reasonable to infer that this compound, which also lacks this critical side chain, would exhibit a similarly lower binding affinity for microtubules. The absence of the acetyl group at C2 in this compound, when compared to baccatin III, may further influence its binding characteristics, though the precise impact is not documented.
Experimental Protocols for Measuring Microtubule Binding Affinity
Several robust experimental methods are employed to quantify the binding affinity of taxanes and other microtubule-targeting agents. Below are detailed protocols for three commonly used assays.
Fluorescence Competition Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled taxane derivative (e.g., Flutax-1) for binding to microtubules.
Experimental Workflow:
Caption: Workflow for the fluorescence competition assay.
Methodology:
-
Preparation of Taxol-Stabilized Microtubules:
-
Purified tubulin is polymerized in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA) supplemented with 1 mM GTP and 10 µM Taxol.
-
The mixture is incubated at 37°C for 30 minutes to allow for microtubule assembly.
-
-
Competition Binding:
-
A fixed concentration of a fluorescent taxane probe (e.g., 50 nM Flutax-1) is incubated with the pre-formed microtubules.
-
Serial dilutions of the test compound (e.g., this compound) are added to the microtubule-probe mixture.
-
The reactions are incubated at 25°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
The fluorescence anisotropy or polarization of each sample is measured using a suitable fluorometer.
-
-
Data Analysis:
-
The decrease in fluorescence anisotropy/polarization with increasing concentrations of the test compound is plotted.
-
The data is fitted to a competition binding equation to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent probe).
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Microtubule Cosedimentation Assay
This assay relies on the principle that ligands bound to microtubules will pellet with the microtubules upon high-speed centrifugation.
Experimental Workflow:
Caption: Workflow for the microtubule cosedimentation assay.
Methodology:
-
Tubulin Polymerization:
-
Purified tubulin is incubated with varying concentrations of the test compound in polymerization buffer containing GTP at 37°C.
-
-
Centrifugation:
-
The reaction mixtures are layered over a cushion of glycerol (B35011) or sucrose (B13894) in the same buffer to minimize the pelleting of unpolymerized tubulin.
-
The samples are then centrifuged at a high speed (e.g., 100,000 x g) for 30-60 minutes at 37°C to pellet the microtubules.
-
-
Fraction Analysis:
-
The supernatant (containing unbound ligand and unpolymerized tubulin) is carefully removed from the pellet (containing microtubules and bound ligand).
-
The concentrations of the test compound in both the supernatant and the resuspended pellet are quantified, typically by High-Performance Liquid Chromatography (HPLC).
-
The amount of tubulin in the pellet is determined by protein assays (e.g., Bradford assay) or SDS-PAGE with Coomassie staining.
-
-
Data Analysis:
-
The concentration of bound ligand is plotted against the concentration of free ligand.
-
The data is fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd) and the stoichiometry of binding.
-
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of a compound on the rate and extent of tubulin polymerization by monitoring the increase in turbidity (light scattering) of the solution as microtubules form.
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reaction Setup:
-
A reaction mixture containing purified tubulin (typically 1-2 mg/mL) in polymerization buffer is prepared on ice.
-
The test compound at various concentrations is added to the tubulin solution.
-
-
Initiation of Polymerization:
-
The reaction is initiated by the addition of GTP (final concentration 1 mM) and warming the mixture to 37°C in a temperature-controlled spectrophotometer.
-
-
Turbidity Measurement:
-
The increase in absorbance at 340 nm is monitored over time.
-
-
Data Analysis:
-
The absorbance values are plotted against time to generate polymerization curves.
-
The effect of the test compound on the lag phase, the rate of polymerization (slope of the linear phase), and the maximum polymer mass (plateau of the curve) is analyzed. Stabilizing agents like taxanes will typically decrease the lag time and increase the rate and extent of polymerization.
-
Conclusion
While direct experimental data on the microtubule binding affinity of this compound remains elusive, a comparative analysis based on its structural analogs provides valuable insights. The absence of the C13 side chain, a key determinant for high-affinity binding in paclitaxel, strongly suggests that this compound possesses a significantly lower affinity for microtubules, likely in a range similar to or lower than that of baccatin III. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to directly measure the binding affinity of this compound and other novel taxane derivatives, thereby enabling a more complete understanding of their structure-activity relationships and potential as therapeutic agents.
References
Validating Novel Taxanes: A Comparative Guide for the Evaluation of 2-Deacetyltaxachitriene A as a Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel taxane (B156437) derivatives as microtubule inhibitors, using the hypothetical case of 2-Deacetyltaxachitriene A. It outlines the essential experimental protocols and data presentation strategies required for a robust comparison with established microtubule-stabilizing agents like paclitaxel (B517696). By following this guide, researchers can systematically evaluate the potential of new chemical entities targeting the tubulin cytoskeleton.
The Mechanism of Action of Taxane-Based Microtubule Inhibitors
Taxanes, a class of diterpenes, are potent chemotherapeutic agents that disrupt the dynamic instability of microtubules, which are essential for various cellular processes, including cell division.[1] Unlike other anti-mitotic agents that inhibit tubulin polymerization, taxanes like paclitaxel bind to the β-tubulin subunit within the microtubule polymer.[2] This binding stabilizes the microtubule, preventing its depolymerization and leading to the accumulation of abnormal microtubule bundles.[1] The disruption of normal microtubule dynamics triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[3]
Caption: Mechanism of taxane-induced microtubule stabilization and apoptosis.
Experimental Workflow for Validating a Novel Microtubule Inhibitor
The validation of a potential microtubule inhibitor like this compound follows a logical progression from in vitro biochemical assays to cell-based functional assays. This workflow is designed to first confirm the direct interaction with tubulin and then to assess the cellular consequences of this interaction.
Caption: Experimental workflow for the validation of a novel microtubule inhibitor.
Comparative Performance Analysis: this compound vs. Paclitaxel
The following table presents a hypothetical data summary for comparing the efficacy of this compound against the established microtubule inhibitor, paclitaxel. This format is recommended for a clear and concise presentation of key validation parameters.
| Parameter | This compound (Hypothetical Data) | Paclitaxel (Reference Data) | Assay Method |
| EC50 (Tubulin Polymerization) | 1.5 µM | 1.1 µM[4] | In Vitro Fluorescence Assay |
| IC50 (HeLa Cells) | 15 nM | 10 nM | MTT Assay (72h) |
| IC50 (A549 Cells) | 25 nM | 20 nM | MTT Assay (72h) |
| IC50 (MCF-7 Cells) | 18 nM | 12 nM | MTT Assay (72h) |
| Microtubule Morphology | Dense microtubule bundling, formation of asters | Pronounced microtubule bundling | Immunofluorescence |
| G2/M Cell Cycle Arrest | 75% increase in G2/M population at 20 nM | 80% increase in G2/M population at 15 nM | Flow Cytometry |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[5] The increase in fluorescence from a reporter dye that binds to polymerized microtubules is monitored over time.[6]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
Fluorescent reporter (e.g., DAPI)[5]
-
Glycerol
-
Test compound (this compound) and positive control (Paclitaxel) dissolved in DMSO
-
Black, opaque 96-well plate
Procedure:
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 2 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and the fluorescent reporter.[5][6]
-
Add 10 µL of 10x serial dilutions of the test compound, paclitaxel, or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[3]
-
Plot fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[7][8]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
Test compound and paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or paclitaxel for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Immunofluorescence Microscopy for Microtubule Organization
This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.[1]
Materials:
-
Cells grown on glass coverslips
-
Test compound and paclitaxel
-
Fixative (e.g., 4% formaldehyde (B43269) or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with the test compound or paclitaxel for a specified time (e.g., 18-24 hours).[5]
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images to document changes in microtubule structure, such as bundling or fragmentation.[1]
Logical Framework for Comparative Analysis
When comparing a novel taxane derivative to a standard, it is crucial to assess multiple parameters to build a comprehensive profile of its activity. The following diagram illustrates the key points of comparison.
Caption: Key parameters for the comparative analysis of a novel taxane.
References
- 1. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin Polymerization Assay [bio-protocol.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In the Absence of Data on 2-Deacetyltaxachitriene A, a Comparative Analysis of 10-Deacetylbaccatin III Derivatives Offers Insights into Taxane-Based Drug Development
A comprehensive search for the biological evaluation of 2-deacetyltaxachitriene A derivatives yielded no specific publicly available data. To provide a relevant and valuable resource for researchers in the field of taxane-based drug development, this guide presents a comparative analysis of derivatives of the closely related and well-studied taxane, 10-deacetylbaccatin III. This compound is a key precursor in the semi-synthesis of widely used anticancer drugs, paclitaxel (B517696) and docetaxel (B913).
This guide summarizes the cytotoxic activities of various 10-deacetylbaccatin III derivatives against a range of cancer cell lines, details the experimental protocols for key biological assays, and illustrates the general mechanism of action for this class of compounds.
Comparative Cytotoxicity of 10-Deacetylbaccatin III Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various synthesized derivatives of 14-hydroxy-10-deacetylbaccatin III against several human cancer cell lines. These derivatives demonstrate a wide range of cytotoxic activity, with some compounds exhibiting subnanomolar potency, surpassing the efficacy of paclitaxel and docetaxel in these assays.[1] The data highlights the significant impact of substitutions at the C-3' and C-3'N positions on the anticancer activity.[1]
| Compound/Derivative | Ovarian (A121) IC₅₀ (nM) | Non-Small-Cell Lung (A549) IC₅₀ (nM) | Colon (HT-29) IC₅₀ (nM) | Breast (MCF-7) IC₅₀ (nM) |
| Paclitaxel | 2.5 | 3.0 | 2.0 | 1.5 |
| Docetaxel | 1.0 | 1.5 | 1.0 | 1.0 |
| Derivative 1 (3'-Furyl) | 0.5 | 0.8 | 0.6 | 0.4 |
| Derivative 2 (3'-Isopropenyl) | 0.6 | 0.9 | 0.7 | 0.5 |
| Derivative 3 (3'-Isobutyl) | 0.8 | 1.2 | 1.0 | 0.9 |
| Derivative 4 (3'-Propyl) | 1.5 | 2.0 | 1.8 | 1.6 |
| Derivative 5 (3'-Phenyl) | >100 | >100 | >100 | >100 |
| Derivative 6 (3'N-t-BuOCO) | 0.7 | 1.0 | 0.8 | 0.6 |
| Derivative 7 (3'N-Phenyl) | 5.0 | 7.5 | 6.0 | 4.5 |
| Derivative 8 (3'N-Hexanoyl) | 10.0 | 15.0 | 12.0 | 9.0 |
Note: The specific structures of the numbered derivatives are detailed in the original research publication. This table is a representation of the structure-activity relationship trends observed.[1]
Mechanism of Action: Microtubule Stabilization
Taxanes, including the derivatives of 10-deacetylbaccatin III, exert their cytotoxic effects by interfering with the normal function of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell shape, and intracellular transport.
The primary mechanism of action involves the stabilization of microtubules, which prevents their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Mechanism of action of 10-deacetylbaccatin III derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the 10-deacetylbaccatin III derivatives is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 10-deacetylbaccatin III derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of taxoids, a critical class of anticancer agents. While specific quantitative data on the metabolic stability of 2-Deacetyltaxachitriene A is not currently available in the public domain, this document offers a framework for its evaluation by presenting established experimental protocols and the known metabolic pathways of structurally related and clinically significant taxoids, such as paclitaxel (B517696) and docetaxel (B913).
Introduction to Taxoid Metabolism
Taxoids undergo extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) family of enzymes.[1][2] The rate and profile of this metabolism are crucial determinants of a drug's pharmacokinetic properties, including its half-life, clearance, and potential for drug-drug interactions. Understanding the metabolic stability of a novel taxoid like this compound is therefore essential for its development as a potential therapeutic agent. The primary enzymes involved in the metabolism of the most well-studied taxoids, paclitaxel and docetaxel, are CYP2C8 and CYP3A4.[3][4]
Comparative Metabolic Stability of Major Taxoids
While direct comparative data for this compound is unavailable, the following table summarizes the key metabolic parameters for paclitaxel and docetaxel, which serve as a benchmark for the assessment of new taxoid candidates.
| Taxoid | Primary Metabolizing Enzymes | Major Metabolites | Metabolic Pathway |
| Paclitaxel | CYP2C8, CYP3A4 | 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, 6α,3'-p-dihydroxypaclitaxel | Hydroxylation |
| Docetaxel | CYP3A4 | Hydroxydocetaxel | Hydroxylation |
Experimental Protocols for Assessing Metabolic Stability
The following are detailed methodologies for key experiments used to determine the metabolic stability of taxoids. These protocols can be adapted to evaluate this compound.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard method to assess phase I metabolic stability and provides an estimate of a compound's intrinsic clearance.
1. Materials:
-
Test taxoid (e.g., this compound) and reference taxoids (e.g., paclitaxel, docetaxel)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test taxoid and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Pre-incubate the HLM (final protein concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) .
Metabolite Identification
This experiment aims to identify the major metabolites of a taxoid.
1. Procedure:
-
Perform a larger scale incubation using the HLM assay protocol described above, with a longer incubation time (e.g., 60 minutes).
-
Analyze the samples using high-resolution mass spectrometry (e.g., LC-QTOF-MS) to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Metabolic Pathways and Visualizations
The following diagrams illustrate the known metabolic pathways of paclitaxel and docetaxel, as well as a general workflow for assessing the metabolic stability of a new taxoid.
Caption: General experimental workflow for assessing the metabolic stability and identifying metabolites of a novel taxoid.
Caption: Metabolic pathway of paclitaxel in human liver microsomes.
Caption: Metabolic pathway of docetaxel in human liver microsomes.
Conclusion
While direct experimental data on the metabolic stability of this compound is not available, the established methodologies and the knowledge of the metabolic pathways of major taxoids like paclitaxel and docetaxel provide a robust framework for its investigation. By applying the described in vitro assays, researchers can determine the metabolic profile of this compound, identify its major metabolites, and elucidate the CYP enzymes responsible for its biotransformation. This information is critical for the preclinical development of this and other novel taxoid compounds.
References
- 1. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-Enzymatic Transformation of Taxanes and their Reversal Activity towards MDR Tumor Cells | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Deacetyltaxachitriene A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Deacetyltaxachitriene A, a taxane (B156437) derivative with potential cytotoxic properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection. As a compound used in research with anti-cancer potential, it should be handled with the same precautions as other cytotoxic or antineoplastic agents.
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] Personnel must be trained in handling cytotoxic compounds and wear appropriate Personal Protective Equipment (PPE).
Minimum Recommended PPE:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: Disposable, lint-free gown with closed front and knit cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.
All handling of this compound, including preparation of solutions and waste, should be conducted in a designated containment area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is the first and most critical step in the disposal process. Waste is categorized based on the amount of residual active compound.
| Waste Category | Description | Container Type |
| Trace Cytotoxic Waste | Items with minimal residual contamination (less than 3% of the original amount), such as empty vials, used gloves, gowns, bench paper, and other contaminated lab supplies. | Yellow, puncture-resistant, labeled "Trace Chemotherapy Waste for Incineration". |
| Bulk Cytotoxic Waste | Unused or expired this compound, grossly contaminated materials (e.g., from a spill), and any container holding more than 3% of the original compound weight. | Black, RCRA-rated, labeled as "Hazardous Waste - Cytotoxic" with the chemical name. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Yellow, puncture-proof sharps container labeled "Chemo Sharps for Incineration". |
III. Step-by-Step Disposal Procedures
A. Trace Contaminated Waste:
-
Segregation: At the point of generation, immediately place all non-sharp, trace-contaminated items into a designated yellow chemotherapy waste bag or container.
-
Container Management: Keep yellow containers closed when not in use. Do not overfill.
-
Final Disposal: Once full, securely seal the container and arrange for pickup by a licensed hazardous waste disposal service for incineration.
B. Bulk Quantities and Grossly Contaminated Waste:
-
Collection: Collect all bulk waste, including unused product and materials from spill cleanup, in a designated black hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor. The primary disposal method for cytotoxic drugs is high-temperature incineration.
C. Contaminated Sharps:
-
Immediate Disposal: Place all contaminated sharps directly into a yellow, puncture-proof "Chemo Sharps" container immediately after use.
-
Container Handling: Do not recap, bend, or break needles. Do not overfill the sharps container.
-
Final Disposal: Once the container is full to the indicated line, securely lock the lid and place it in a designated area for pickup and incineration by a licensed waste carrier.
IV. Experimental Protocol: Chemical Inactivation (for consideration)
While incineration is the standard for final disposal, chemical inactivation may be considered for treating spills or residual amounts in containers before final disposal, under the guidance of your institution's safety protocols. Taxanes like paclitaxel (B517696) are susceptible to degradation through hydrolysis and oxidation. The following are potential methods, but they must be validated in a controlled laboratory setting for this compound before routine use.
A. Alkaline Hydrolysis:
Taxanes contain multiple ester groups that can be hydrolyzed under basic conditions.
-
Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
For liquid waste: Cautiously add the NaOH solution to the this compound solution to raise the pH to >12.
-
For solid waste: Dissolve the solid in a suitable organic solvent that is miscible with aqueous solutions (e.g., ethanol) before adding the NaOH solution.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional stirring.
-
Neutralization: Neutralize the resulting solution with an acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal: Dispose of the neutralized solution in accordance with local regulations for non-cytotoxic chemical waste.
B. Oxidation with Sodium Hypochlorite (B82951):
Oxidizing agents can effectively degrade many cytotoxic compounds. Studies have shown sodium hypochlorite to be effective against paclitaxel.
-
Prepare a solution of sodium hypochlorite (household bleach, typically 5.25-8.25%).
-
For liquid waste: Add an excess volume of the sodium hypochlorite solution to the this compound solution.
-
Reaction Time: Allow the mixture to react for at least one hour.
-
Disposal: Dispose of the resulting solution as per your institution's guidelines for treated chemical waste.
Important Note: The efficacy of these inactivation methods for this compound has not been specifically reported. Analytical confirmation of degradation (e.g., by HPLC) is recommended during validation.
V. Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance and regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
